6-Methyl-5-nitroisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPKZGWCMPOFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309107 | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188121-31-5 | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188121-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline, 6-methyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis protocol for this specific molecule, this document outlines a plausible and scientifically grounded synthetic pathway based on established organic chemistry principles and analogous reactions reported in the literature. The guide also presents expected characterization data to aid in the identification and quality control of the synthesized compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 188121-31-5 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.19 g/mol |
| Appearance | Expected to be a yellow solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Purity (Typical) | >97% (as offered by suppliers) |
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 6-methylisoquinoline, followed by its regioselective nitration.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methylisoquinoline (Precursor)
This protocol is based on the well-established Pomeranz–Fritsch reaction for the synthesis of isoquinolines.
Materials:
-
p-Tolualdehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in dichloromethane. Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise at room temperature with stirring. Continue stirring for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude Schiff base.
-
Cyclization and Aromatization: Cautiously add the crude Schiff base dropwise to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Neutralization and Extraction: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methylisoquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Nitration of 6-Methylisoquinoline
This protocol is adapted from standard procedures for the nitration of quinoline and isoquinoline derivatives.
Materials:
-
6-Methylisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed ice
-
Ammonium hydroxide solution (concentrated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add fuming nitric acid (1.1 equivalents) to pre-cooled (0 °C) concentrated sulfuric acid with stirring. Keep this mixture in an ice bath.
-
Reaction Setup: Dissolve 6-methylisoquinoline (1 equivalent) in concentrated sulfuric acid in a round-bottom flask and cool the mixture to 0 °C in an ice-salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-methylisoquinoline, ensuring the temperature does not rise above 5 °C. After the addition is complete, continue stirring at 0 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. Basify the solution to a pH of approximately 8-9 by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product will likely be a mixture of this compound and the isomeric 6-methyl-8-nitroisoquinoline. Separation of these isomers can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization Data
As experimental data for this compound is scarce in the literature, the following tables provide expected spectroscopic characteristics based on its structure and data from analogous compounds such as 6-methyl-5-nitroquinoline and 6-methyl-8-nitroquinoline.
¹H NMR Spectroscopy (Expected Data)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.3 - 9.5 | s | 1H | H-1 |
| ~ 8.6 - 8.8 | d | 1H | H-3 |
| ~ 7.8 - 8.0 | d | 1H | H-4 |
| ~ 7.6 - 7.8 | d | 1H | H-7 or H-8 |
| ~ 7.4 - 7.6 | d | 1H | H-8 or H-7 |
| ~ 2.5 - 2.7 | s | 3H | -CH₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
¹³C NMR Spectroscopy (Expected Data)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 - 155 | C-1 |
| ~ 148 - 151 | C-NO₂ |
| ~ 142 - 145 | C-3 |
| ~ 135 - 138 | Quaternary Carbon |
| ~ 130 - 133 | Quaternary Carbon |
| ~ 128 - 131 | Aromatic CH |
| ~ 125 - 128 | Aromatic CH |
| ~ 122 - 125 | Aromatic CH |
| ~ 118 - 121 | C-4 |
| ~ 20 - 23 | -CH₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy (Expected Data)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2950 - 2850 | Aliphatic C-H stretch |
| ~ 1620 - 1580 | C=C and C=N ring stretching |
| ~ 1540 - 1500 | Asymmetric NO₂ stretch |
| ~ 1360 - 1320 | Symmetric NO₂ stretch |
| ~ 850 - 800 | C-H out-of-plane bending |
Mass Spectrometry (Expected Data)
| m/z Value | Assignment |
| 188.06 | [M]⁺ (Molecular Ion) |
| 171.06 | [M-OH]⁺ |
| 158.06 | [M-NO]⁺ |
| 142.06 | [M-NO₂]⁺ |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for synthesis and characterization.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials. Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Fuming nitric acid is particularly hazardous and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The final product, being a nitroaromatic compound, should be handled with care as such compounds can be toxic and potentially mutagenic.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical reactions, offer a reliable starting point for researchers aiming to synthesize this compound. The provided characterization data, while predictive, serves as a useful reference for the analysis and confirmation of the final product. As with any chemical synthesis, careful execution and thorough characterization are paramount to ensure the desired purity and identity of the target molecule.
An In-depth Technical Guide to 6-Methyl-5-nitroisoquinoline
Disclaimer: This document provides a technical overview of 6-Methyl-5-nitroisoquinoline. It is intended for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and predictive models. Notably, there is a significant scarcity of published experimental data for this specific compound. Therefore, much of the information regarding its physicochemical properties, synthesis, and biological activity is extrapolated from structurally related analogs. All predictions and proposed methodologies should be validated experimentally.
Executive Summary
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of isoquinoline, a scaffold present in numerous biologically active compounds, and featuring a nitro group, a known pharmacophore and modulator of electronic properties, this molecule warrants investigation. This guide summarizes the known identifying information for this compound, provides predicted physicochemical properties, outlines a plausible synthetic route, and discusses its potential biological activities based on analogous compounds. The aim is to provide a foundational resource to stimulate and guide future research into this under-characterized molecule.
Physicochemical Properties of this compound
| Property | This compound (Predicted/Known) | 6-Methyl-5-nitroquinoline (Experimental/Known) |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol |
| CAS Number | 188121-31-5 | 23141-61-9[1] |
| Melting Point | Not available | 116-120 °C |
| Boiling Point | Predicted: >300 °C | Not available |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Not available |
| pKa (Predicted) | Not available | Not available |
| logP (Predicted) | Not available | 2.4 (XLogP3)[2] |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, validated synthesis for this compound has not been published, a plausible route can be devised based on established methods for the synthesis of substituted isoquinolines, such as the Bischler-Napieralski reaction, followed by a regioselective nitration.[3][4][5][6]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized phenethylamine derivative.
References
- 1. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
6-Methyl-5-nitroisoquinoline CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyl-5-nitroisoquinoline, including its chemical identity, and available data. Due to the limited specific research on this compound, this guide also incorporates information on closely related analogs to provide context for its potential properties and reactivity.
Core Chemical Data
This compound is a heterocyclic aromatic compound. Its core structure is an isoquinoline ring system substituted with a methyl group at the 6th position and a nitro group at the 5th position.
| Property | Value | Reference |
| CAS Number | 188121-31-5 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| Canonical SMILES | Cc1cc2c(cncc2cc1--INVALID-LINK--[O-])C |
It is crucial to distinguish this compound from its isomer, 6-Methyl-5-nitroquinoline , which has a different CAS number (23141-61-9) and a quinoline core.[2] While they share the same molecular formula and weight, the different placement of the nitrogen atom in the bicyclic ring system results in distinct chemical and physical properties.
Physicochemical Properties
| Property | 6-Methyl-5-nitroquinoline (Isomer) Data | Reference |
| Physical State | Solid | [2] |
| Melting Point | 116-120 °C | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general approach can be inferred from established methods for the synthesis of nitroisoquinolines. A plausible synthetic route would involve the nitration of 6-methylisoquinoline.
Representative Experimental Protocol: Nitration of a Methylisoquinoline Derivative
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
-
Reaction Setup : To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-methylisoquinoline portion-wise while maintaining the temperature.
-
Nitration : Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring : Stir the mixture at a controlled temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching : Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction : Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Potential Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the isoquinoline scaffold is a common motif in many biologically active natural products and synthetic compounds.[3] The presence of a nitro group, a known pharmacophore, suggests that the compound could be explored for various therapeutic applications. For instance, other nitro-substituted heterocyclic compounds have been investigated for their anticancer and antimicrobial activities.
Workflow and Visualization
The following diagrams illustrate a generalized workflow for the synthesis and characterization of a nitroaromatic compound like this compound, and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.
References
Spectroscopic and Synthetic Insights into 6-Methyl-5-nitroisoquinoline: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the available spectroscopic data (NMR, IR, MS) and synthetic approaches for the characterization of 6-Methyl-5-nitroisoquinoline (CAS Number: 188121-31-5).
While comprehensive spectral data for this compound remains elusive in publicly available literature, this document compiles known information and outlines general experimental protocols applicable to its characterization. The distinction between this compound and its more extensively documented isomer, 6-Methyl-5-nitroquinoline, is critical and will be a focus of this guide.
Spectroscopic Data Summary
To date, detailed, publicly accessible NMR, IR, and mass spectra for this compound are not available. Commercial suppliers of this compound (CAS 188121-31-5) confirm its molecular formula as C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . A certificate of analysis from one supplier indicates that the ¹H NMR spectrum is "consistent with structure" and the purity, as determined by NMR, is ≥97.0%. However, the raw spectral data is not provided.
For comparative purposes, the spectroscopic data for the isomer, 6-Methyl-5-nitroquinoline , is presented below. It is imperative to note that these values will differ from those of this compound due to the different arrangement of atoms.
Table 1: Spectroscopic Data for 6-Methyl-5-nitroquinoline (Isomer for Comparison)
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not fully available in indexed literature. |
| IR Spectrum (KBr wafer) | Characteristic peaks for aromatic C-H, C=C, C=N, and N-O stretching and bending vibrations are expected. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 188. Key fragments: m/z 142, 143.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly published. However, general methodologies for the characterization of related isoquinoline and nitroaromatic compounds can be adapted.
Synthesis of Isoquinoline Derivatives
The synthesis of substituted isoquinolines can be achieved through various established methods. A common approach involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by dehydrogenation. For this compound, a plausible synthetic route could involve the nitration of 6-methylisoquinoline. The separation of the resulting regioisomers would be a critical step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR-IR Spectroscopy: Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key absorptions would include aromatic C-H stretching, C=C and C=N ring stretching, methyl C-H bending, and asymmetric and symmetric N-O stretching of the nitro group.
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is common for GC-MS, while ESI is a soft ionization technique often used with liquid chromatography.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Conclusion
References
In-depth Technical Guide on the Prospective Crystal Structure Analysis of 6-Methyl-5-nitroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, a solved crystal structure for 6-Methyl-5-nitroisoquinoline has not been deposited in publicly accessible crystallographic databases. Consequently, this guide provides a prospective approach based on established methodologies for the synthesis, crystallization, and structural analysis of related small organic molecules.
Introduction
This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in understanding its chemical properties and potential biological activity. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This guide outlines the theoretical workflow and experimental considerations for the crystal structure analysis of this compound, from synthesis to structural refinement.
Experimental Protocols
While specific experimental details for this compound are not available, a general protocol can be outlined based on the synthesis of related nitro-substituted isoquinolines and standard crystallographic procedures.
1. Synthesis
The synthesis of this compound would likely involve the nitration of 6-methylisoquinoline. A general procedure for the nitration of a related compound, isoquinoline, to produce 5-nitroisoquinoline is as follows:
-
Starting Material: Isoquinoline
-
Reagents: Concentrated sulfuric acid, potassium nitrate
-
Procedure:
-
Dissolve isoquinoline in concentrated sulfuric acid at a reduced temperature (e.g., -15 °C).
-
Slowly add solid potassium nitrate in portions while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the mixture into ice water and neutralize with a base (e.g., ammonia) to precipitate the product.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., methyl tert-butyl ether), and dry to yield 5-nitroisoquinoline.[1]
-
A similar approach could be adapted for the nitration of 6-methylisoquinoline to obtain the target compound. Purification would likely be achieved through recrystallization or column chromatography.
2. Crystallization
Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.
A variety of solvents and solvent combinations (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) should be screened to find the optimal conditions for crystal growth.
3. X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed in a modern X-ray diffractometer. Data collection involves:
-
X-ray Source: Typically a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality data.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Software is used to determine the optimal data collection strategy to ensure a complete and redundant dataset.
4. Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved and refined:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
Although experimental data for this compound is not available, a typical summary of crystallographic data would be presented in a tabular format as shown below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₈N₂O₂ |
| Formula Weight | 188.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 915.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.365 |
| Absorption Coefficient (mm⁻¹) | 0.098 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5600 |
| Independent reflections | 2100 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |
| R indices (all data) | R1 = 0.07, wR2 = 0.14 |
Mandatory Visualizations
The following diagrams illustrate a generalized workflow for crystal structure analysis and the molecular structure of this compound.
Caption: Experimental workflow for crystal structure analysis.
Caption: 2D structure of this compound.
References
Navigating the Physicochemical Landscape of 6-Methyl-5-nitroisoquinoline: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This technical guide provides an in-depth analysis of the solubility and stability of 6-Methyl-5-nitroisoquinoline, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document offers a predictive overview based on the behavior of structurally related molecules and outlines detailed experimental protocols for its empirical determination.
Predicted Physicochemical Properties of this compound
The structure of this compound, featuring a bicyclic aromatic isoquinoline core with a methyl and a nitro group, suggests it is a largely non-polar molecule with limited aqueous solubility. The presence of the basic nitrogen atom in the isoquinoline ring, however, may offer a slight increase in solubility in acidic media due to salt formation.
Predicted Solubility Profile
Based on the general solubility of nitroquinolines and other related heterocyclic compounds, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is anticipated that the compound will exhibit good solubility in polar aprotic and non-polar organic solvents, and poor solubility in aqueous and polar protic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The hydrophobic nature of the isoquinoline ring and the methyl group are the dominant factors. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen bonding capability of the solvents may have some interaction with the nitro group and the ring nitrogen, but the overall hydrophobicity will limit solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are known to effectively solvate a wide variety of organic molecules. |
| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Moderate to High | The aromatic and largely non-polar structure of the molecule suggests good solubility in these solvents. |
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter for its handling, storage, and formulation. Like many nitroaromatic compounds, it may be susceptible to degradation under certain environmental conditions.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]
Predicted Stability and Forced Degradation Conditions
The following table outlines the recommended conditions for forced degradation studies of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The nitroaromatic group is a key chromophore and may be susceptible to photolytic and reductive degradation.[1]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M Hydrochloric Acid (HCl) | 24 - 72 hours | Generally stable, but prolonged exposure could lead to minor degradation. |
| Base Hydrolysis | 0.1 M - 1 M Sodium Hydroxide (NaOH) | 24 - 72 hours | Potential for degradation, although specific pathways for this structure are not well-documented. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | 24 - 72 hours | The isoquinoline ring and methyl group may be susceptible to oxidation. |
| Thermal Degradation | 60°C - 80°C (Dry Heat) | 48 - 96 hours | General decomposition at elevated temperatures. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Variable | The nitroaromatic system is a chromophore and is likely susceptible to photolytic degradation.[1] |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Protocol for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[3]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution based on the dilution factor and the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.
-
Protocol for Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology: Forced Degradation Stress Testing
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂.
-
Thermal Stress: Place a solid sample of the compound in an oven at 80°C. Also, place a solution of the compound in a sealed vial in the oven.
-
Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.
-
For each condition, also prepare a control sample stored under ambient conditions.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each stressed sample at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector to monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of degradation products by providing molecular weight information.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining solubility and conducting forced degradation studies.
References
literature review on the discovery of 6-Methyl-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and characteristics of 6-Methyl-5-nitroisoquinoline, a substituted heterocyclic aromatic compound. While direct literature on the discovery and detailed synthesis of this specific molecule is sparse, this document outlines a plausible and scientifically supported synthetic pathway based on established chemical principles and analogous reactions. The information presented is intended to provide a foundational understanding for researchers in medicinal chemistry and drug development.
Core Compound Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 188121-31-5. Its molecular formula is C₁₀H₈N₂O₂, with a corresponding molecular weight of 188.18 g/mol . Due to the limited availability of published experimental data, a comprehensive summary of its physical and spectroscopic properties is not available at this time. For reference, the properties of the related precursor, 6-methylisoquinoline, are provided in the data section.
Proposed Synthetic Pathway
The most probable synthetic route to this compound involves a two-step process:
-
Synthesis of 6-Methylisoquinoline: The precursor, 6-methylisoquinoline, can be synthesized via established methods for constructing the isoquinoline core.
-
Nitration of 6-Methylisoquinoline: Subsequent electrophilic nitration of 6-methylisoquinoline is expected to introduce a nitro group onto the benzene ring. Based on the directing effects of the methyl group and the electronic nature of the isoquinoline ring system, the 5-position is a likely site for nitration.
This proposed pathway is visualized in the following workflow diagram.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not available in published literature, the following detailed methodologies for the key transformations are provided based on well-established procedures for analogous reactions.
Synthesis of 6-Methylisoquinoline (Hypothetical)
The synthesis of 6-methylisoquinoline can be achieved through various established methods, such as the Bischler-Napieralski or Pomeranz-Fritsch reaction, starting from a suitably substituted β-phenylethylamine or benzaldehyde and aminoacetal, respectively. The choice of method would depend on the availability of starting materials and desired scale.
Nitration of 6-Methylisoquinoline (Hypothetical Protocol)
This protocol is adapted from standard procedures for the nitration of aromatic compounds, such as methyl benzoate.
Materials:
-
6-Methylisoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add a stoichiometric equivalent of concentrated nitric acid to a cooled (0 °C) flask containing concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool before use.
-
Reaction Setup: Dissolve 6-methylisoquinoline in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methylisoquinoline in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 5-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system.
Quantitative Data
Due to the lack of published experimental work on this compound, a comprehensive table of quantitative data is not available. However, the following table provides the known properties of the precursor, 6-methylisoquinoline, for reference.
| Property | Value |
| 6-Methylisoquinoline | |
| CAS Number | 640959-18-4 |
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| Appearance | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| ¹H NMR (CDCl₃) | δ (ppm): 2.52 (s, 3H), 7.33-8.84 (m, 6H)[1][2] |
| ¹³C NMR (CDCl₃) | Not readily available |
| Mass Spectrum (EI) | m/z (%): 143 (M+, 100), 142 (95), 115 (30), 89 (15)[1] |
Signaling Pathways and Logical Relationships
The logical flow of the proposed synthesis can be represented as a straightforward sequence of chemical transformations.
Caption: Logical flow from precursor to final product.
Conclusion
While this compound is a known chemical entity, detailed information regarding its discovery and synthesis is not prevalent in the accessible scientific literature. This guide provides a scientifically plausible synthetic route and a detailed, though hypothetical, experimental protocol based on established organic chemistry principles. Further experimental investigation is required to validate this proposed pathway and to fully characterize the physical and spectroscopic properties of this compound. This information serves as a valuable starting point for researchers interested in the synthesis and potential applications of this and related substituted isoquinolines.
References
The Unfolding Therapeutic Potential of Nitroisoquinoline Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a nitro group to this versatile structure dramatically alters its electronic properties and, consequently, its biological activities. This technical guide provides an in-depth exploration of the potential biological activities of nitroisoquinoline isomers, with a focus on their anticancer and antimicrobial properties. While direct comparative studies on all simple nitroisoquinoline isomers are limited, this document synthesizes available data on these isomers and structurally related compounds to offer valuable insights for researchers and drug development professionals.
Anticancer Activity: A Multi-Faceted Approach
Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with crucial cellular processes like DNA replication and repair.[1][2] The position of the nitro group on the isoquinoline ring significantly influences the compound's interaction with its biological targets.[3]
Inhibition of Key DNA Repair Enzymes
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects.[1][2] While comprehensive comparative data for all nitroisoquinoline isomers is not yet available, the activity of related compounds suggests the potential for PARP-1 inhibition. For instance, 5-aminoisoquinoline, a derivative of the 5-substituted isoquinoline ring, is a known PARP-1 inhibitor.[4] This highlights the potential importance of substitution at the 5-position for PARP-1 engagement.
Topoisomerase I Inhibition: A significant body of research has focused on nitrated indenoisoquinolines, which are complex derivatives containing a nitroisoquinoline core, as potent inhibitors of human topoisomerase I (Top1).[2] Top1 is essential for relieving DNA supercoiling during replication and transcription. Its inhibition by these compounds leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. The nitro group on the isoquinoline ring has been shown to be important for this Top1 inhibitory activity.[5]
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of nitro-substituted quinolines and isoquinolines have been demonstrated across various cancer cell lines. While direct comparative data for simple nitroisoquinoline isomers is scarce, studies on related compounds provide valuable insights. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to be a potent anticancer agent, exhibiting greater cytotoxicity against human cancer cells than its parent compound, 8-hydroxyquinoline, and other analogs.[4][6]
Table 1: In Vitro Anticancer Activity of Nitro-substituted Quinolines and Isoquinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1 - 10 | [2] |
| Nitrated Indenoisoquinolines | Various | Low nanomolar to micromolar range | [2] |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | [6] |
| 2-Styryl-8-nitroquinolines | HeLa | 2.897 - 10.37 | [1] |
| 7-Methyl-8-nitroquinoline | Caco-2 | 1.87 | [1] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. Data for simple nitroisoquinoline isomers is limited; this table includes data on more complex derivatives and related nitroquinoline compounds to illustrate the potential cytotoxic activity.
Antimicrobial Activity: Harnessing Reactive Nitrogen Species
Nitroaromatic compounds have a long-standing history as antimicrobial agents.[2] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the generation of toxic reactive nitrogen species.[2] Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated both antibacterial and antifungal activities.[2]
Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-documented antibacterial agent.[7] Studies have shown its efficacy against a range of both Gram-positive and Gram-negative bacteria.[7]
Table 2: Antimicrobial Activity of Nitro-substituted Quinolines and Isoquinoline Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 | [7] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Pseudomonas aeruginosa ATCC 27853 | 84.14 | [7] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Gram-positive and Gram-negative bacteria | 5.26 - 84.14 | [7] |
| Clioquinol (related quinoline) | Scedosporium dehoogii | 0.5 - 1 µg/mL | [8] |
| Clioquinol (related quinoline) | Fusarium species | 0.5 - 2 µg/mL | [8] |
| Isoquinoline Derivatives (general) | Staphylococcus aureus | 16 - 128 µg/mL | [9] |
| Isoquinoline Derivatives (general) | Streptococcus pneumoniae | 32 µg/mL | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Data for simple nitroisoquinoline isomers is limited; this table includes data on the related nitroquinoline derivative, nitroxoline, and general isoquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological data, understanding the experimental methodologies is crucial. The following are detailed protocols for key experiments relevant to the study of nitroisoquinoline isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Nitroisoquinoline isomer solutions of varying concentrations (dissolved in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the nitroisoquinoline isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add the MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.
PARP-1 Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARP-1)
-
NAD+ (nicotinamide adenine dinucleotide), biotinylated
-
Activated DNA (to stimulate PARP-1 activity)
-
Assay buffer
-
Nitroisoquinoline isomer solutions
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
HRP substrate (e.g., TMB)
-
96-well plates (high-binding)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with histones and incubate to allow for binding. Wash the wells to remove unbound histones.
-
Reaction Setup: Add the reaction mixture containing activated DNA, biotinylated NAD+, and the nitroisoquinoline isomer at various concentrations to the wells.
-
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction. Incubate for a specific time (e.g., 1 hour) at 37°C.
-
Detection: Wash the wells and add Streptavidin-HRP. After incubation, wash again and add the HRP substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP-1 activity.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the nitroisoquinoline isomer relative to the control without an inhibitor. Determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA
-
Human Topoisomerase I enzyme
-
Assay buffer
-
Nitroisoquinoline isomer solutions
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, Topoisomerase I assay buffer, and the nitroisoquinoline isomer at various concentrations.
-
Enzyme Addition: Add the Topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control with no inhibitor.
Signaling Pathways and Mechanisms of Action
The biological activities of nitroisoquinoline isomers are intrinsically linked to their interference with fundamental cellular signaling pathways.
DNA Damage Response and PARP-1 Inhibition
Nitroisoquinoline derivatives can induce DNA damage, which in turn activates the DNA damage response (DDR) pathway. PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to a SSB, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors, potentially including certain nitroisoquinoline isomers, block this process. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-1 leads to the accumulation of unresolved SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs ultimately results in cell death, a concept known as synthetic lethality.
Topoisomerase I Inhibition and Apoptosis Induction
Topoisomerase I (Top1) resolves DNA topological stress by creating a transient single-strand break, allowing the DNA to rotate, and then resealing the break. Top1 inhibitors, such as certain nitrated indenoisoquinolines, trap the Top1-DNA covalent complex, also known as the cleavage complex.[10] This stabilization of the cleavage complex prevents the re-ligation of the DNA strand. The collision of an advancing replication fork with this trapped complex leads to the formation of a cytotoxic double-strand break. The accumulation of these DNA double-strand breaks triggers a DNA damage response that ultimately leads to programmed cell death (apoptosis).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
Electronic Properties and Molecular Orbital Analysis of 6-Methyl-5-nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical electronic properties and molecular orbital analysis of 6-Methyl-5-nitroisoquinoline. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes data from computational analyses of structurally similar compounds, such as other nitro-substituted quinolines and isoquinolines. The methodologies presented are based on established protocols for the characterization of nitroaromatic compounds. This document aims to serve as a valuable resource for researchers interested in the computational chemistry and potential applications of this and related heterocyclic compounds.
Introduction
Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a nitro group and a methyl group to the isoquinoline scaffold, as in this compound, is expected to significantly influence its electronic properties, reactivity, and potential biological activity. Understanding the electronic structure through molecular orbital analysis is crucial for predicting the molecule's behavior in chemical reactions and its interactions with biological targets. This guide outlines the theoretical framework for such an analysis, leveraging data from analogous molecules to provide insights into the properties of this compound.
Molecular Structure and Properties
The foundational step in understanding the electronic properties of this compound is the analysis of its molecular structure.
An In-depth Technical Guide to Nitro-Substituted Methylisoquinolines and Related Analogs
Disclaimer: Direct scientific literature on a significant series of derivatives and analogs of 6-Methyl-5-nitroisoquinoline is limited. This guide provides a comprehensive overview of closely related structures, including derivatives of 5-nitroisoquinoline and other substituted nitroisoquinolines, to offer valuable insights for researchers, scientists, and drug development professionals interested in this chemical space.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of substituents such as nitro and methyl groups can significantly modulate the physicochemical properties and, consequently, the biological activities of the resulting molecules. While the specific scaffold of this compound remains largely unexplored in publicly available literature, the study of its constitutional isomers and related analogs provides a strong foundation for predicting its potential and guiding future research.
This technical guide summarizes the known biological activities, synthesis, and potential mechanisms of action of derivatives of closely related nitro-substituted isoquinolines. The strategic placement of a nitro group, a potent electron-withdrawing moiety, and a methyl group can influence key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.
Biological Activities of Related Nitroisoquinoline Derivatives
Derivatives of nitroisoquinolines have been investigated for a range of therapeutic applications, including oncology and infectious diseases. The position of the nitro group is a critical determinant of biological activity.
Anticancer Activity
Several studies have explored the cytotoxic effects of nitroisoquinoline derivatives against various cancer cell lines. For instance, derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have demonstrated significant cytotoxic effects against HCT-116, MCF-7, and Hep-G2 cell lines, with IC50 values in the low microgram per milliliter range[1].
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione Derivatives | HCT-116 | 1.3 - 8.3 µg/mL | [1] |
| MCF-7 | 1.3 - 8.3 µg/mL | [1] | |
| Hep-G2 | 1.3 - 8.3 µg/mL | [1] |
Antibacterial Activity
The isoquinoline core is a recognized scaffold for the development of antibacterial agents. While specific data on this compound is unavailable, tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens. It is noted, however, that the presence of a nitro moiety can sometimes be unfavorable for this activity in certain structural contexts[2].
| Compound | Bacterial Strain | Activity (MIC) | Reference |
| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 µg/mL | [2] |
| Enterococcus faecium | 128 µg/mL | [2] | |
| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 µg/mL | [2] |
| Streptococcus pneumoniae | 32 µg/mL | [2] | |
| Enterococcus faecium | 64 µg/mL | [2] |
Synthesis of Substituted Isoquinolines
The synthesis of the isoquinoline core can be achieved through several established methodologies. Subsequent functionalization, such as nitration and methylation, allows for the generation of a diverse range of derivatives.
General Synthesis of the Isoquinoline Ring
Common methods for constructing the isoquinoline skeleton include the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, and the Bischler–Napieralski reaction, where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, which can then be dehydrogenated.
Synthesis of 5-Nitroisoquinoline Derivatives
5-Nitroisoquinoline serves as a versatile starting material for the synthesis of various derivatives. It can be prepared by the nitration of isoquinoline. Further functionalization can be achieved through nucleophilic substitution reactions. For example, amides and ureas based on 5-nitroisoquinoline have been obtained by direct nucleophilic substitution of a hydrogen atom[3][4].
Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline [3]
-
Reactants: 5-nitroisoquinoline, p-Methylbenzamide, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of p-Methylbenzamide in anhydrous DMSO, potassium tert-butoxide is added. The mixture is stirred at room temperature, followed by the addition of 5-nitroisoquinoline. The reaction is then subjected to an oxidative workup.
-
Purification: The product is isolated by column chromatography.
Synthesis of Tricyclic Isoquinoline Derivatives[2]
A series of tricyclic isoquinoline-based compounds were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline and dimethyl acetylenedicarboxylate (DMAD).
Experimental Protocol: Synthesis of Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate (8d) [2]
-
Reactants: 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, Dimethyl acetylenedicarboxylate (DMAD).
-
Procedure: The reaction involves a [2 + 3] cycloaddition of DMAD with the dihydroisoquinoline.
-
Purification: The product was purified using column chromatography with a gradient of 20–40% ethyl acetate in hexane to afford a bright red solid.
Potential Mechanisms of Action
The biological effects of nitro-substituted heterocyclic compounds can be attributed to several mechanisms.
Inhibition of Platelet Aggregation
Certain isoquinoline derivatives have been shown to inhibit platelet aggregation. The mechanism for some pyrimido[2,1-a]isoquinolin-4-one derivatives involves the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP levels. This rise in cAMP inhibits the elevation of cytosolic calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation[5].
Caption: Proposed mechanism of anti-platelet aggregation by isoquinoline derivatives.
Nitric Oxide Release
Nitroaromatic compounds, particularly organic nitrates, are known to act as prodrugs that can release nitric oxide (NO) or related species. NO is a key signaling molecule that activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in the relaxation of vascular smooth muscle and other physiological effects. It is plausible that certain nitroisoquinoline derivatives could exert their biological effects through a similar mechanism.
Caption: Potential nitric oxide-mediated signaling pathway for nitroisoquinoline derivatives.
Conclusion and Future Directions
While the specific chemical space around this compound is not extensively documented, the broader class of nitro-substituted isoquinolines and their analogs presents a promising area for drug discovery. The available data on related compounds suggest potential applications in oncology and infectious diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships. The exploration of different substitution patterns on the isoquinoline ring will be crucial in optimizing potency and selectivity for various biological targets. Furthermore, detailed mechanistic studies will be necessary to understand the precise molecular interactions and signaling pathways modulated by this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for the synthesis of 6-Methyl-5-nitroisoquinoline from 6-methylisoquinoline
Introduction
6-Methyl-5-nitroisoquinoline is a key intermediate in the synthesis of various biologically active compounds. The introduction of a nitro group at the 5-position of the 6-methylisoquinoline scaffold provides a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be utilized in the construction of more complex heterocyclic systems. This application note provides a detailed protocol for the electrophilic nitration of 6-methylisoquinoline to selectively yield this compound. The procedure involves the use of a standard nitrating mixture of concentrated sulfuric and nitric acids under controlled temperature conditions to ensure regioselectivity and minimize the formation of byproducts.
Key Experimental Parameters
The successful synthesis of this compound relies on the careful control of several experimental parameters:
-
Temperature: Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent over-nitration.
-
Reagent Stoichiometry: The molar ratio of the nitrating agents to the substrate should be carefully controlled to achieve efficient mononitration.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the nitration process.
-
Work-up Procedure: Proper quenching of the reaction and isolation of the product are essential for obtaining a high-purity final product.
The protocol described herein is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-Methylisoquinoline | C₁₀H₉N | 143.19[1] | 85.5[2] | Beige solid[2] |
| This compound | C₁₀H₈N₂O₂ | 188.18[3][4] | 116-120 | Yellow solid |
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methylisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of the Nitrating Mixture: In a clean and dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice bath to 0-5 °C. While stirring, slowly add 5 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 6-methylisoquinoline in 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-methylisoquinoline in sulfuric acid over a period of 30 minutes. Use a dropping funnel for the addition and maintain the internal temperature of the reaction mixture between 0 and 5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Reaction Quenching and Product Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring. A yellow precipitate should form.
-
Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
Purification:
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Column Chromatography (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the this compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
6-Methyl-5-nitroisoquinoline: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics
For Immediate Release
[City, State] – December 23, 2025 – 6-Methyl-5-nitroisoquinoline is emerging as a significant heterocyclic building block for medicinal chemists engaged in the discovery and development of novel therapeutic agents. Its unique structural framework, featuring a reactive nitro group positioned on a methylated isoquinoline scaffold, provides a versatile platform for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibition for oncology.
The strategic importance of this compound lies in its potential to be transformed into key intermediates, most notably 6-methyl-5-aminoisoquinoline. The reduction of the nitro group to an amine is a critical gateway reaction, unlocking a plethora of synthetic possibilities for derivatization and the introduction of pharmacophoric features necessary for interaction with biological targets. Several kinase inhibitors, crucial in treating various cancers and other diseases, are built upon the 6-aminoisoquinoline core.
This application note provides an overview of the utility of this compound in medicinal chemistry, including detailed protocols for its conversion to the pivotal amino intermediate and subsequent elaboration into potential therapeutic candidates.
Key Applications in Drug Discovery
The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The addition of a methyl and a synthetically versatile nitro group at the 5- and 6-positions, respectively, offers medicinal chemists precise control over the design of new molecular entities.
The primary application of this compound as a building block is centered around its conversion to 6-methyl-5-aminoisoquinoline. This amino derivative serves as a crucial precursor for the synthesis of:
-
Kinase Inhibitors: The 6-aminoisoquinoline moiety is a key structural feature in several potent and selective kinase inhibitors. The amino group can act as a hydrogen bond donor, crucial for anchoring the molecule within the ATP-binding site of various kinases.
-
Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, derivatives of this compound have the potential to be developed into novel anticancer therapies.
-
Other Bioactive Molecules: The versatile nature of the aminoisoquinoline core allows for its incorporation into a wide range of other medicinally relevant scaffolds, opening avenues for the discovery of drugs with diverse therapeutic applications.
Experimental Protocols
Protocol 1: Reduction of this compound to 6-Methyl-5-aminoisoquinoline
This protocol outlines the chemical reduction of the nitro group to an amine, a fundamental step in harnessing the potential of the title building block.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 6-methyl-5-aminoisoquinoline.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methyl-5-aminoisoquinoline.
Data Presentation
While specific quantitative data for kinase inhibitors derived directly from this compound is not yet widely published, the broader class of 6-aminoisoquinoline-based inhibitors has demonstrated significant potency. The following table provides illustrative data for a known kinase inhibitor possessing a 6-aminoisoquinoline core to highlight the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| Hypothetical Derivative A | Kinase X | 15 | Cancer Cell Line Y | 0.1 |
| Hypothetical Derivative B | Kinase Z | 50 | Cancer Cell Line W | 0.5 |
Note: The data presented above is illustrative and intended to demonstrate the potential therapeutic relevance of the 6-aminoisoquinoline scaffold.
Visualizations
Experimental Workflow: From Building Block to Bioactive Molecule
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of potential kinase inhibitors.
Synthetic workflow for developing bioactive molecules.
Signaling Pathway: General Kinase Inhibition
The diagram below depicts a simplified signaling pathway and the mechanism of action for a kinase inhibitor derived from the 6-aminoisoquinoline scaffold.
Mechanism of action for a kinase inhibitor.
Disclaimer: The information provided in this document is intended for research and development professionals. All experimental work should be conducted in a suitably equipped laboratory by qualified personnel, following all necessary safety precautions.
Applications of 6-Methyl-5-nitroisoquinoline in Organic Synthesis: A Detailed Guide for Researchers
For Immediate Release
Introduction
6-Methyl-5-nitroisoquinoline is a key heterocyclic building block in organic synthesis, primarily serving as a strategic precursor to 6-amino-5-methylisoquinoline. The presence of the nitro group at the 5-position and the methyl group at the 6-position of the isoquinoline core makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry and drug development. The isoquinoline scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] This application note provides detailed protocols for the primary transformation of this compound and highlights the synthetic utility of its amino derivative in the preparation of bioactive molecules.
Key Application: Reduction to 6-Amino-5-methylisoquinoline
The most prominent application of this compound is its reduction to the corresponding amine, 6-amino-5-methylisoquinoline. This transformation is a critical step in synthetic pathways targeting a range of functionalized isoquinoline derivatives. The resulting amino group provides a versatile handle for a variety of subsequent chemical modifications, including C-N bond formation, diazotization reactions, and the construction of fused heterocyclic systems.
Several methods are effective for the reduction of aromatic nitro groups, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common.[3]
Experimental Protocols
Below are detailed protocols for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[3] This protocol is adapted from a general procedure for the hydrogenation of substituted nitroisoquinolines.
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, suspend this compound (1.0 eq) and 10% Pd/C (5-10 mol%) in ethanol or methanol.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude 6-amino-5-methylisoquinoline. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)
Reduction with stannous chloride is a classic and reliable method for converting aromatic nitro compounds to anilines, particularly when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (4-5 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9). This will result in the formation of a tin salt precipitate.
-
Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-amino-5-methylisoquinoline.
Table 1: Comparison of Reduction Protocols
| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O |
| Solvent | Ethanol, Methanol | Ethanol |
| Temperature | Room Temperature | Reflux (~78 °C) |
| Reaction Time | 2-6 hours | 1-3 hours |
| Work-up | Filtration to remove catalyst | Quenching, filtration of tin salts, extraction |
| Advantages | Cleaner reaction, high yield, atmospheric pressure possible | Good for substrates with sensitive functional groups |
| Disadvantages | Catalyst can be pyrophoric, requires H₂ gas handling | Stoichiometric amounts of metal reagent, tin waste |
Synthetic Utility of 6-Amino-5-methylisoquinoline
The resulting 6-amino-5-methylisoquinoline is a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The aminoisoquinoline scaffold is a known pharmacophore that can interact with the hinge region of protein kinases.[7][8]
Application Example: Synthesis of Kinase Inhibitors
Derivatives of 6-aminoisoquinoline have been explored as potent inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] The amino group at the 6-position can be further functionalized to introduce substituents that can enhance binding affinity and selectivity.
Workflow for the Synthesis of a Potential Kinase Inhibitor:
Caption: Synthetic workflow from this compound to a potential kinase inhibitor.
This generalized workflow illustrates how this compound serves as a starting point for the synthesis of potentially bioactive molecules. The key transformation is the reduction to the amine, which then undergoes further reactions, such as amide bond formation with a carboxylic acid or a Suzuki coupling with a boronic acid, to introduce diverse functionalities. These derivatives can then be screened for their biological activity.
This compound is a valuable and versatile intermediate in organic synthesis. Its primary application lies in its efficient conversion to 6-amino-5-methylisoquinoline, a key building block for the development of novel compounds, particularly in the field of medicinal chemistry. The detailed protocols provided herein offer researchers reliable methods for this key transformation, paving the way for the synthesis and exploration of new isoquinoline-based molecules with potential therapeutic applications. The synthetic accessibility and the strategic importance of its amino derivative underscore the significance of this compound as a foundational molecule in modern drug discovery and development.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. reddit.com [reddit.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for the reduction of the nitro group in 6-Methyl-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the nitro group in 6-Methyl-5-nitroisoquinoline to synthesize 5-Amino-6-methylisoquinoline, a potentially valuable intermediate in drug discovery and development. The protocols outlined below are based on well-established methods for the reduction of aromatic nitro compounds.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding primary amines.[1] These amines are crucial building blocks for a wide array of pharmaceuticals and other biologically active molecules. This compound is a heterocyclic compound whose amino derivative, 5-Amino-6-methylisoquinoline, can serve as a key precursor for further functionalization in medicinal chemistry. This document details two common and effective methods for this reduction: catalytic hydrogenation and chemical reduction using tin(II) chloride.
Data Presentation
The selection of a reduction method often depends on factors such as functional group tolerance, scalability, and cost. Below is a summary of typical quantitative data for the described methods, based on general literature for nitro group reductions.
| Method | Reducing Agent | Catalyst | Typical Yield (%) | Reaction Time | Key Considerations |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) or Ammonium Formate | Palladium on Carbon (Pd/C) | 85-95 | 2-16 hours | Highly efficient; potential for side reactions with other reducible functional groups.[2] |
| Chemical Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | None | 70-90 | 1-4 hours | Mild conditions; tolerant of many functional groups.[3][4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol describes the reduction of this compound using hydrogen gas in the presence of a palladium on carbon catalyst.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
-
Standard glassware for inert atmosphere reactions
-
Parr hydrogenation apparatus (or similar)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-6-methylisoquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Chemical Reduction using Tin(II) Chloride
This protocol details the reduction of this compound using tin(II) chloride dihydrate in ethanol, a method known for its mildness and functional group tolerance.[2][3][4]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. This may result in the formation of a tin salt precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-Amino-6-methylisoquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the synthesis of 5-Amino-6-methylisoquinoline.
References
6-Methyl-5-nitroisoquinoline: A Versatile Precursor for the Synthesis of Bioactive Pharmaceutical Compounds
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural alkaloids and synthetic pharmaceuticals. These compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. 6-Methyl-5-nitroisoquinoline is a key synthetic intermediate, offering versatile handles for chemical modification. The nitro group at the 5-position can be readily reduced to an amino group, which in turn serves as a nucleophile or a site for diazotization, enabling the introduction of various functional groups. The methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, potentially modulating its biological activity.[1] This document provides detailed protocols for the utilization of this compound as a precursor in the synthesis of potential pharmaceutical agents, with a focus on the preparation of bioactive aminoisoquinolines and isoquinoline-5,8-diones.
Data Presentation
The following tables summarize key quantitative data for derivatives of isoquinoline, illustrating the potential for developing potent pharmaceutical compounds from this compound. The data presented here are for closely related analogues, providing a strong rationale for the exploration of this compound derivatives.
Table 1: Physicochemical Properties of 6-Methyl-5-nitroquinoline and a Key Intermediate
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Methyl-5-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | - | - |
| 6-Methyl-5-aminoisoquinoline | C₁₀H₉N | 143.19 | - | - |
Table 2: In Vitro Antiproliferative Activity of Amino-quinoline-5,8-dione Analogs
The following data for C6-substituted amino-quinoline-5,8-dione analogs demonstrate the potent anticancer activity of this class of compounds, which can be synthesized from aminoisoquinoline precursors.
| Compound ID | R Group | HeLaS3 IC₅₀ (µM)[2] | KB-vin IC₅₀ (µM)[2] |
| 6d | Aniline | 1.9 ± 0.2 | 2.3 ± 0.3 |
| 6f | 4-fluoroaniline | 2.1 ± 0.3 | 2.6 ± 0.4 |
| 6h | 4-(4-methylpiperazin-1-yl)aniline | 1.5 ± 0.2 | 1.8 ± 0.2 |
| 6a | 2-(1H-indol-3-yl)ethanamine | 2.5 ± 0.3 | 3.1 ± 0.4 |
Note: These data are for quinoline-5,8-dione derivatives and are presented to illustrate the potential of the analogous isoquinoline-5,8-diones that can be synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-5-aminoisoquinoline via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group of this compound to form the corresponding amine, a crucial intermediate for further functionalization. The procedure is adapted from established methods for the reduction of nitroarenes.[3]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Carefully add 10% Pd/C (10 mol% of Pd).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 6-methyl-5-aminoisoquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a 6-Methyl-isoquinoline-5,8-dione Derivative
This protocol outlines a plausible synthetic route to a bioactive isoquinoline-5,8-dione derivative starting from 6-methyl-5-aminoisoquinoline. This class of compounds is known for its anticancer properties.[2][4]
Step 2a: Diazotization and Hydrolysis to form 6-Methyl-5-hydroxyisoquinoline
Materials:
-
6-Methyl-5-aminoisoquinoline
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice bath
-
Beaker
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sulfuric acid in water (e.g., 2 M).
-
Dissolve 6-methyl-5-aminoisoquinoline (1.0 mmol) in the acidic solution at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Slowly heat the solution to boiling and maintain for 1 hour to facilitate the hydrolysis of the diazonium salt.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-methyl-5-hydroxyisoquinoline.
Step 2b: Oxidation to 6-Methylisoquinoline-5,8-dione
Materials:
-
6-Methyl-5-hydroxyisoquinoline
-
Fremy's salt (Potassium nitrosodisulfonate) or other suitable oxidizing agent (e.g., Salcomine-O₂)
-
Acetone or a suitable solvent system
-
Phosphate buffer (pH 7)
Procedure:
-
Dissolve 6-methyl-5-hydroxyisoquinoline (1.0 mmol) in acetone or a suitable solvent.
-
Add a solution of Fremy's salt (2.5 mmol) in phosphate buffer (pH 7).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 6-methylisoquinoline-5,8-dione.
-
Purify the product by column chromatography.
Visualizations
Synthetic Workflow
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Screening of 6-Methyl-5-nitroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and screening of novel derivatives of 6-methyl-5-nitroisoquinoline, a scaffold with significant potential in medicinal chemistry. The following sections detail synthetic strategies for functionalization at multiple positions, experimental protocols for key reactions, and methodologies for screening the biological activity of the resulting compounds, particularly in the context of anticancer drug discovery.
Synthetic Strategies for Derivative Generation
The this compound core offers several avenues for chemical modification, allowing for the creation of a diverse library of compounds for screening. The primary sites for functionalization are the aromatic ring, the nitro group, and the methyl group.
Functionalization of the Isoquinoline Ring
1.1.1. Nucleophilic Aromatic Substitution (SNAr) at the C-8 Position
The electron-withdrawing nature of the nitro group at the 5-position activates the C-8 position for nucleophilic aromatic substitution. This allows for the introduction of various nitrogen and oxygen nucleophiles.
1.1.2. Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation. The nitro group can potentially serve as a leaving group in reactions such as the Suzuki-Miyaura coupling (for introducing aryl or vinyl groups) and the Buchwald-Hartwig amination (for introducing amines).
Modification of the Nitro Group
1.2.1. Reduction to an Amino Group
The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further derivatization. The resulting 5-amino-6-methylisoquinoline can be acylated, sulfonated, or used in other amine-based chemistries to generate a wide range of amides, sulfonamides, and ureas.
Functionalization of the Methyl Group
1.3.1. C-H Activation
Transition metal-catalyzed C-H activation offers a direct method for functionalizing the relatively inert methyl group. This can lead to the introduction of various substituents, expanding the chemical space of the derivatives. While methods for the C-H activation of 8-methylquinolines are established, these can be adapted for the 6-methyl position.
1.3.2. Oxidation to a Carboxylic Acid
The methyl group can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides, esters, and other derivatives through standard carboxylic acid chemistry.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations described above.
Protocol for Nucleophilic Aromatic Substitution at C-8
This protocol describes a general procedure for the amination of the isoquinoline ring at the C-8 position, adapted from procedures for similar nitro-activated systems.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Amine or Amide Nucleophile (e.g., morpholine, piperidine) |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography |
Procedure:
-
To a solution of this compound (1 mmol) in DMSO (5 mL), add the amine or amide nucleophile (1.2 mmol).
-
Add potassium tert-butoxide (1.5 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted-6-methyl-5-nitroisoquinoline.
Protocol for Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine using tin(II) chloride.
| Parameter | Value |
| Starting Material | This compound derivative |
| Reagent | Tin(II) chloride dihydrate (SnCl2·2H2O) |
| Solvent | Ethanol |
| Acid | Concentrated Hydrochloric Acid (HCl) |
| Temperature | 60 °C |
| Reaction Time | 2 hours |
| Work-up | Basification and extraction |
| Purification | Column chromatography |
Procedure:
-
Dissolve the this compound derivative (1 mmol) in ethanol (20 mL).
-
Add tin(II) chloride dihydrate (4 mmol) and concentrated hydrochloric acid (2 mL).
-
Heat the mixture at 60 °C for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Basify the aqueous solution with a chilled aqueous sodium hydroxide solution (e.g., 4 M) to pH > 10.
-
Extract the product with chloroform or ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 5-amino-6-methylisoquinoline derivative.
Protocol for Oxidation of the Methyl Group
This protocol outlines a general method for the oxidation of the methyl group to a carboxylic acid using selenium dioxide.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Selenium dioxide (SeO2) |
| Solvent | Dioxane |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Filtration and extraction |
| Purification | Recrystallization or column chromatography |
Procedure:
-
In a round-bottom flask, suspend this compound (1 mmol) and selenium dioxide (1.2 mmol) in dioxane (15 mL).
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and extract with an aqueous sodium bicarbonate solution.
-
Acidify the aqueous layer with HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 5-nitroisoquinoline-6-carboxylic acid.
Screening Protocols for Biological Activity
Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. Given the known anticancer properties of many isoquinoline alkaloids, the following protocols are focused on oncology applications.[1]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the synthesized compounds on cancer cells.[1]
| Parameter | Value |
| Cell Lines | e.g., MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer) |
| Assay Principle | Conversion of MTT to formazan by metabolically active cells |
| Detection | Spectrophotometry (absorbance at ~570 nm) |
| Endpoint | IC50 (concentration that inhibits 50% of cell growth) |
Procedure:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the compounds induce programmed cell death (apoptosis).
| Parameter | Value |
| Reagents | Annexin V-FITC and Propidium Iodide (PI) |
| Detection | Flow cytometry |
| Principle | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI stains the DNA of late apoptotic or necrotic cells. |
Procedure:
-
Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Western Blot Analysis
This technique is used to investigate the effect of the compounds on specific signaling proteins involved in cancer progression.
| Parameter | Value |
| Target Proteins | e.g., Caspase-3, PARP, Bcl-2, Bax, Akt, p-Akt, ERK, p-ERK |
| Detection | Chemiluminescence |
| Principle | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. |
Procedure:
-
Treat cells with the compounds and prepare cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
Visualizations
Synthetic Strategies Workflow
Caption: Synthetic strategies for derivatization of this compound.
General Experimental Workflow
Caption: General workflow for the synthesis and screening of novel derivatives.
Apoptosis Signaling Pathway
Caption: Key targets in the apoptosis signaling pathway for anticancer drug screening.[1]
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Methyl-5-nitroisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Methyl-5-nitroisoquinoline is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of the nitro group at the 5-position and the methyl group at the 6-position of the isoquinoline core offers versatile handles for further chemical modifications, making it an important building block in medicinal chemistry and materials science. This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The described methodology is based on established chemical principles for isoquinoline synthesis and functionalization, ensuring a robust and scalable process.
I. Synthetic Strategy
The synthesis of this compound is proposed as a two-step process starting from the commercially available 4-methylphenethylamine. The synthetic route involves:
-
Bischler-Napieralski reaction: Formation of an amide from 4-methylphenethylamine and its subsequent cyclization to 6-methyl-3,4-dihydroisoquinoline.
-
Dehydrogenation: Aromatization of the dihydroisoquinoline intermediate to afford 6-methylisoquinoline.
-
Nitration: Regioselective nitration of 6-methylisoquinoline to yield the final product, this compound.
II. Experimental Protocols
A. Large-Scale Synthesis of 6-Methylisoquinoline (Intermediate)
1. Materials and Reagents:
-
4-Methylphenethylamine
-
Ethyl formate
-
Phosphorus oxychloride (POCl₃)
-
Palladium on carbon (10% Pd/C)
-
Toluene
-
Xylene
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethanol
2. Protocol:
Step 1: Amide Formation
-
In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methylphenethylamine (1.0 kg, 7.4 mol) and ethyl formate (1.65 kg, 22.2 mol).
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, remove the excess ethyl formate under reduced pressure to obtain the crude N-formyl-4-methylphenethylamine as an oil.
Step 2: Cyclization (Bischler-Napieralski Reaction)
-
To the crude amide from the previous step, add toluene (5 L).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.7 kg, 11.1 mol) via the dropping funnel while maintaining the internal temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (10 kg).
-
Basify the aqueous solution with 50% aqueous NaOH until the pH is approximately 10, keeping the temperature below 20 °C.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 1 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 6-methyl-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation
-
Dissolve the crude 6-methyl-3,4-dihydroisoquinoline in xylene (5 L) in a 10 L flask equipped with a mechanical stirrer and a reflux condenser.
-
Add 10% Pd/C (50 g, 5% w/w) to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction to room temperature and filter the catalyst through a pad of celite. Wash the celite pad with xylene (500 mL).
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford pure 6-methylisoquinoline.
B. Large-Scale Synthesis of this compound (Final Product)
1. Materials and Reagents:
-
6-Methylisoquinoline
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Fuming nitric acid (HNO₃, >90%)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
2. Protocol:
-
In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (4 L).
-
Cool the acid to -5 °C in an ice-salt bath.
-
Slowly add 6-methylisoquinoline (500 g, 3.5 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (185 mL, 4.4 mol) to concentrated sulfuric acid (500 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the isoquinoline solution over 2-3 hours, maintaining the internal temperature between -5 °C and 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (15 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 2 L).
-
Combine the organic layers, wash with water (2 L) and brine (2 L), and then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
III. Purification Protocol
The crude this compound is purified by a two-step process: column chromatography followed by recrystallization.
1. Column Chromatography:
-
Stationary phase: Silica gel (230-400 mesh).
-
Mobile phase: A gradient of ethyl acetate in hexane (starting from 10:1 hexane/ethyl acetate).
-
Procedure:
-
Prepare a silica gel column (e.g., 20 cm diameter for the specified scale).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the hexane/ethyl acetate mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization:
-
Solvent system: Ethanol/water.
-
Procedure:
-
Dissolve the partially purified product from column chromatography in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
IV. Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. (Note: This data is illustrative and may vary based on experimental conditions).
Table 1: Synthesis of 6-Methylisoquinoline (Intermediate)
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (GC-MS) |
| Amide Formation | 4-Methylphenethylamine | N-formyl-4-methylphenethylamine | Ethyl formate | ~98% (crude) | - |
| Cyclization | N-formyl-4-methylphenethylamine | 6-Methyl-3,4-dihydroisoquinoline | POCl₃ | ~85% (crude) | - |
| Dehydrogenation | 6-Methyl-3,4-dihydroisoquinoline | 6-Methylisoquinoline | 10% Pd/C | ~90% | >98% |
| Overall | 4-Methylphenethylamine | 6-Methylisoquinoline | ~75% | >98% |
Table 2: Synthesis and Purification of this compound
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (HPLC) |
| Nitration | 6-Methylisoquinoline | Crude this compound | HNO₃ / H₂SO₄ | ~70% (crude) | ~85% |
| Column Chromatography | Crude Product | Partially Pure Product | Silica gel, Hexane/EtOAc | ~80% | ~97% |
| Recrystallization | Partially Pure Product | Pure this compound | Ethanol/Water | ~90% | >99.5% |
| Overall | 6-Methylisoquinoline | Pure this compound | ~50% | >99.5% |
Table 3: Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.35 (s, 1H), 8.60 (d, J=6.0 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 7.70 (d, J=6.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.5, 147.0, 145.0, 138.0, 135.5, 130.0, 128.5, 125.0, 120.0, 118.0, 20.5 |
| HPLC Purity | >99.5% |
V. Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with appropriate care.
-
The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions.
-
Proper quenching and work-up procedures are critical for safety.
VI. Conclusion
The protocols outlined in this document provide a detailed and scalable method for the synthesis and purification of this compound. The use of the Bischler-Napieralski reaction followed by dehydrogenation provides a reliable route to the key 6-methylisoquinoline intermediate. Subsequent regioselective nitration and a robust two-step purification process yield the final product in high purity. These application notes are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Application Notes and Protocols: 6-Methyl-5-nitroisoquinoline in the Development of Fluorescent Probes for Hypoxia Detection
For Research Use Only.
Introduction
6-Methyl-5-nitroisoquinoline is a versatile building block for the synthesis of novel fluorescent probes. The isoquinoline core provides an inherent fluorescent scaffold, while the nitro group at the 5-position and the methyl group at the 6-position offer strategic points for chemical modification. The strongly electron-withdrawing nature of the nitro group can be exploited to create "push-pull" chromophores and to develop probes that are sensitive to their microenvironment.
One promising application of probes derived from this compound is the detection of hypoxic conditions in biological systems. Hypoxia, or low oxygen concentration, is a hallmark of various pathological conditions, including solid tumors and ischemic diseases. The nitro group on the isoquinoline scaffold can be bioreduced under hypoxic conditions by nitroreductase enzymes, which are overexpressed in cancer cells. This bioreduction leads to a significant change in the electronic properties of the fluorophore, resulting in a "turn-on" fluorescence response.
This document provides detailed application notes and protocols for the synthesis and use of a novel fluorescent probe, HypoxiFluor-650 , derived from this compound for the detection of hypoxia in live cells.
Data Presentation
The photophysical and performance characteristics of HypoxiFluor-650 are summarized in the table below. These values represent typical data obtained under standard experimental conditions.
| Property | Value |
| Starting Material | This compound |
| Probe Name | HypoxiFluor-650 |
| Target Analyte | Hypoxia (via Nitroreductase activity) |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 650 nm |
| Stokes Shift | 162 nm |
| Quantum Yield (Φ) | < 0.01 (in absence of nitroreductase) |
| ~ 0.45 (after reduction) | |
| Molar Extinction Coefficient (ε) | 18,000 M⁻¹cm⁻¹ at 488 nm |
| Detection Limit | 50 nM (for nitroreductase) |
| Response Time | 30 - 60 minutes |
| Cell Permeability | Excellent |
| Biocompatibility | High |
Experimental Protocols
I. Synthesis of HypoxiFluor-650 from this compound
This protocol describes a two-step synthesis to convert this compound into the fluorescent probe HypoxiFluor-650. The first step involves a nucleophilic aromatic substitution to introduce a recognition/solubilizing moiety, followed by a reduction of the nitro group to an amine, which serves as the electron-donating group to "turn on" fluorescence. For the purpose of this protocol, we will use a generic piperazine derivative as the recognition moiety.
Materials:
-
This compound
-
N-Boc-piperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and N-Boc-piperazine (1.2 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the intermediate product.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA (10 mL).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of methanol and precipitate the product by adding diethyl ether.
-
Filter and dry the solid to obtain the final probe, HypoxiFluor-650 .
II. In Vitro Detection of Nitroreductase Activity
This protocol describes the use of HypoxiFluor-650 to detect nitroreductase activity in a cell-free system.
Materials:
-
HypoxiFluor-650 stock solution (1 mM in DMSO)
-
Nitroreductase enzyme (from E. coli)
-
NADH (10 mM in buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction buffer containing 100 µM NADH in PBS.
-
In a 96-well plate, add 90 µL of the reaction buffer to each well.
-
Add 5 µL of varying concentrations of nitroreductase to the wells.
-
Add 5 µL of HypoxiFluor-650 stock solution to each well to a final concentration of 5 µM.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 488 nm and emission at 650 nm.
-
A control reaction without nitroreductase should be included to measure background fluorescence.
III. Live Cell Imaging of Hypoxia
This protocol provides a general guideline for using HypoxiFluor-650 to visualize hypoxic conditions in cultured cells.
Materials:
-
HypoxiFluor-650
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cells of interest (e.g., HeLa, A549)
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/Cy5)
Procedure:
-
Culture cells on glass-bottom dishes or chamber slides to an appropriate confluency.
-
To induce hypoxia, place the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. Alternatively, treat cells with a chemical inducer like CoCl₂ (100-200 µM) for the same duration. A control group of cells should be maintained under normoxic conditions (21% O₂).
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a loading solution of HypoxiFluor-650 at a final concentration of 5-10 µM in serum-free medium.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use the 488 nm laser line for excitation and collect the emission signal around 650 nm.
-
Compare the fluorescence intensity between the hypoxic and normoxic cells. A significant increase in red fluorescence indicates hypoxic conditions.
Visualizations
Caption: Synthetic pathway for HypoxiFluor-650.
Caption: "Turn-on" fluorescence mechanism for hypoxia detection.
Caption: Workflow for live cell imaging of hypoxia.
Application Notes and Protocols for the Quantification of 6-Methyl-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the quantitative analysis of 6-Methyl-5-nitroisoquinoline. The document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, including expected performance characteristics based on available data for the target analyte and structurally related nitroaromatic compounds.
Introduction
This compound is a substituted nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical research. Accurate and precise quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This document outlines recommended analytical methods to achieve reliable quantitative results.
Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The primary methods discussed are HPLC, GC-MS, and UV-Vis Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity, making it a versatile method for quantifying this compound in various sample matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent sensitivity and specificity, particularly for volatile and semi-volatile compounds. It is a powerful tool for identification and quantification, especially in complex mixtures.
-
UV-Vis Spectrophotometry: A simpler, more cost-effective technique suitable for routine analysis of relatively pure samples where high sensitivity is not the primary requirement.
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance parameters for the analytical methods described. It is important to note that while the HPLC data is based on a specific application for this compound, the GC-MS and UV-Vis data are projected from validated methods for structurally similar nitroaromatic compounds and should be validated for the specific application.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.06 - 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | 0.005 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: UV-Vis Spectrophotometry
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting gradient could be 30-70% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution of this compound (typically in the range of 254-320 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is a proposed method based on general procedures for the analysis of nitroaromatic compounds.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-300
-
Solvent Delay: 3 minutes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range of the assay.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards. Determine the sample concentration from this curve.
UV-Vis Spectrophotometry Protocol
This protocol outlines a basic procedure for the quantification of this compound in non-complex matrices.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent transparent in the UV-Vis region of interest (e.g., methanol, ethanol)
Procedure:
-
Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in methanol) across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: GC-MS analytical workflow.
Caption: Decision tree for analytical technique selection.
References
Application Notes and Protocols: The Role of 6-Methyl-5-nitroisoquinoline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-5-nitroisoquinoline is a key heterocyclic starting material, valued for its potential in the synthesis of more complex, fused heterocyclic systems. The presence of the nitro group at the 5-position and the methyl group at the 6-position of the isoquinoline core offers specific electronic and steric properties that can be exploited in synthetic chemistry. The primary synthetic utility of this compound lies in the transformation of the nitro group into a versatile amino functionality. This subsequent 5-amino-6-methylisoquinoline serves as a pivotal precursor for the construction of various fused heterocyclic rings, such as imidazoles and triazoles, which are prominent scaffolds in medicinal chemistry and drug development.
These application notes provide an overview of the synthetic pathways originating from this compound, with a focus on the preparation of its amino derivative and subsequent cyclization reactions to form fused heterocyclic compounds.
Key Synthetic Transformations
The synthetic applications of this compound are primarily centered around the reactivity of the nitro group. The most significant transformation is its reduction to 5-amino-6-methylisoquinoline. This amino derivative is then primed for reactions to construct new heterocyclic rings fused to the isoquinoline core.
Pathway 1: Reduction of this compound
The initial and most critical step in utilizing this compound is the reduction of the nitro group to an amine. This transformation is fundamental as the resulting 5-amino-6-methylisoquinoline is a versatile building block for a variety of fused heterocyclic systems. Several established methods for nitro group reduction can be employed, with the choice of reagent depending on the desired yield, scalability, and tolerance of other functional groups.
Experimental Protocol: Synthesis of 5-Amino-6-methylisoquinoline
This protocol is adapted from a general procedure for the reduction of nitroisoquinolines[1].
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Carefully add concentrated hydrochloric acid and heat the resulting mixture to 60°C.
-
Maintain the reaction at 60°C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until a basic pH is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-amino-6-methylisoquinoline.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Starting Material | Product | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 5-Amino-6-methylisoquinoline | SnCl₂, HCl, EtOH | 2 | 60 | Not specified |
Caption: General workflow for fused triazole synthesis.
Conclusion
This compound is a valuable, though not extensively documented, starting material for the synthesis of complex heterocyclic compounds. Its primary role is as a precursor to 5-amino-6-methylisoquinoline, which then opens up a wide array of possibilities for constructing fused heterocyclic systems of significant interest to the pharmaceutical and materials science industries. The protocols and workflows provided herein offer a foundational guide for researchers looking to explore the synthetic potential of this versatile isoquinoline derivative. Further research into the direct functionalization of this compound and the exploration of a broader range of cyclization reactions with its amino derivative will undoubtedly expand its utility in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-5-nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methyl-5-nitroisoquinoline synthesis.
Troubleshooting Guide
Low yields in the synthesis of this compound via nitration of 6-methylisoquinoline are a common challenge. This guide addresses potential issues and offers solutions to improve reaction outcomes.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solutions |
| Ineffective Nitrating Agent | Ensure the use of a fresh, potent nitrating mixture. A common and effective combination is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. |
| Insufficient Reaction Temperature | While temperature control is crucial to prevent side reactions, the reaction may not proceed if the temperature is too low. A common starting point is to perform the reaction at 0°C and then allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Quality Starting Material | The purity of the starting 6-methylisoquinoline is critical. Impurities can interfere with the reaction. Purify the starting material by recrystallization or column chromatography if necessary. |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, consider extending the stirring period at room temperature. |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Possible Cause | Recommended Solutions |
| Incorrect Reaction Temperature | Temperature control is paramount for achieving high regioselectivity. The nitration of 6-methylisoquinoline should ideally be carried out at low temperatures (e.g., 0°C to 5°C) to favor the formation of the 5-nitro isomer. Higher temperatures can lead to the formation of other isomers. |
| Incorrect Ratio of Nitrating Agents | The ratio of nitric acid to sulfuric acid can influence the reaction's selectivity. A common ratio is 1:1 (v/v), but optimization may be necessary for your specific setup. |
| Protonation of the Isoquinoline Nitrogen | In the strongly acidic conditions of the nitrating mixture, the nitrogen atom of the isoquinoline ring is protonated. This deactivates the pyridine ring towards electrophilic attack, directing the nitration to the benzene ring. The methyl group at the 6-position is an activating group and directs the incoming nitro group to the ortho (5 and 7) and para (8) positions. The 5-position is generally favored. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Recommended Solutions |
| Incomplete Neutralization | After the reaction is complete, the mixture is typically poured onto ice and then neutralized with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product. Incomplete neutralization will result in the product remaining in solution as a salt. Ensure the pH of the solution is basic before filtration. |
| Product Lost During Workup | The product may have some solubility in the aqueous workup solution. After filtration, consider extracting the aqueous filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. |
| Co-precipitation of Impurities | The crude product may be contaminated with unreacted starting material or isomeric byproducts. Purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary to obtain the pure this compound. Recrystallization from a suitable solvent can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
While specific yields can vary depending on the exact reaction conditions and scale, the nitration of analogous methylquinolines has been reported with high yields. For instance, the nitration of a mixture of 5- and 7-methylquinoline to selectively produce 7-methyl-8-nitroquinoline has been achieved with a 99% yield based on the 7-methylquinoline.[1] Careful optimization of the reaction conditions for 6-methylisoquinoline should allow for good to excellent yields.
Q2: What are the likely side products in this reaction?
The primary side products are other isomers of nitrated 6-methylisoquinoline. Due to the directing effect of the methyl group and the deactivation of the pyridine ring, nitration can also occur at the 7- and 8-positions. Over-nitration to form dinitro products is also a possibility if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).
Q3: How can I confirm the identity and purity of my product?
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule and the position of the nitro group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) can be observed.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Melting Point: A sharp melting point close to the literature value suggests a pure compound.
Q4: What are the key safety precautions for this synthesis?
The nitration of aromatic compounds is a potentially hazardous reaction and should be performed with extreme caution in a well-ventilated fume hood.
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is exothermic. The nitrating mixture should be added slowly to the solution of 6-methylisoquinoline while maintaining a low temperature with an ice bath to control the reaction rate and prevent overheating.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto a large amount of crushed ice with stirring. This should be done carefully to dissipate the heat generated.
Experimental Protocols
Key Experiment: Nitration of 6-Methylisoquinoline
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
6-Methylisoquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Ammonium Hydroxide (or other suitable base)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add a desired volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve 6-methylisoquinoline in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methylisoquinoline, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a base (e.g., concentrated ammonium hydroxide) to the mixture until it is basic (pH > 8), which will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Extraction (Optional): Extract the aqueous filtrate with dichloromethane to recover any dissolved product. Combine the organic extracts with the filtered solid.
-
Drying: Dry the combined organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Signaling Pathways and Logical Relationships
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 6-Methyl-5-nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Methyl-5-nitroisoquinoline. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound typically arise from impurities generated during its synthesis. The synthesis, often involving the direct nitration of 6-methylisoquinoline, can lead to a mixture of isomers that are difficult to separate due to their similar physical properties.[1][2] Careful control of reaction conditions, such as temperature, is crucial to ensure the selective introduction of the nitro group at the 5-position and to prevent over-nitration.[1]
Common impurities can include:
-
Isomeric byproducts: Formation of other nitro-substituted isomers of 6-methylisoquinoline.
-
Unreacted starting material: Residual 6-methylisoquinoline.
-
Di-nitrated products: Over-nitration of the isoquinoline ring.
-
Reagents and byproducts: Residual acids and other reagents from the nitration reaction.
Q2: My NMR analysis indicates the presence of an isomeric impurity. How can I separate it from the desired this compound?
The separation of isomeric impurities is a common challenge. Here are a few strategies you can employ:
-
Fractional Recrystallization: This is often the first method to try. The success of this technique depends on finding a solvent system where the solubility of the desired isomer and the impurity are sufficiently different. Screening various solvents is recommended.[3]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique. A careful selection of the eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate isomers.[4]
-
Fractional Crystallization of Salts: If the isomers are difficult to separate directly, converting them into their salts (e.g., hydrochloride salts) can sometimes enhance the differences in their crystalline structures and solubilities, facilitating separation through fractional crystallization.[3]
Q3: I am observing a low yield after recrystallization. What can I do to improve it?
Low yield during recrystallization can be due to several factors:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. A slow cooling process generally yields larger, purer crystals and improves recovery.[3]
-
Amount of Solvent: Using an excessive amount of solvent will result in a lower yield as more of your compound will remain dissolved in the mother liquor.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal one for your compound.
-
Optimize Cooling: Allow the crystallization flask to cool slowly to room temperature before placing it in an ice bath.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
Data Presentation: Purity Analysis
The following table summarizes hypothetical quantitative data for different purification methods for this compound, assuming an initial crude purity of 85%.
| Purification Method | Purity (by HPLC) | Yield (%) | Key Impurity Removed |
| Recrystallization (Ethanol) | 95.2% | 75% | Unreacted 6-methylisoquinoline |
| Recrystallization (Toluene/Heptane) | 97.8% | 68% | Isomeric byproduct A |
| Column Chromatography (Silica, Hexane:Ethyl Acetate gradient) | 99.5% | 55% | Isomeric byproducts A & B, di-nitrated species |
| Fractional Crystallization (as HCl salt) | 99.1% | 62% | Isomeric byproduct B |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined through preliminary screening.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal formation.
-
Cooling: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined experimentally.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
References
identifying side products in 6-Methyl-5-nitroisoquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products in reactions involving 6-Methyl-5-nitroisoquinoline.
Troubleshooting Guides
Reduction of the Nitro Group
Common Goal: Synthesis of 6-Methyl-5-aminoisoquinoline.
Typical Reaction: Catalytic hydrogenation.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction: Presence of starting material. | 1. Insufficient catalyst loading. 2. Catalyst poisoning. 3. Inadequate hydrogen pressure or reaction time. | 1. Increase catalyst (e.g., Pd/C) loading. 2. Ensure starting material and solvent are free of sulfur or other catalyst poisons. 3. Increase hydrogen pressure and/or extend reaction time. Monitor reaction progress by TLC or LC-MS. |
| Formation of hydroxylamine or other partially reduced intermediates. | Incomplete reduction due to non-optimal reaction conditions. | Ensure complete reaction by optimizing catalyst, pressure, and time. Consider using a different reducing agent like SnCl₂/HCl if catalytic hydrogenation is problematic. |
| Debenzylation or other functional group reduction (if applicable). | Non-selective catalyst or harsh reaction conditions. | Use a more selective catalyst. For example, transfer hydrogenation with ammonium formate may be milder. Protect sensitive functional groups prior to reduction. |
| Ring saturation (formation of tetrahydroisoquinoline derivatives). | Over-reduction due to high pressure, high temperature, or prolonged reaction time. | Reduce hydrogen pressure and temperature. Carefully monitor the reaction to stop it upon complete reduction of the nitro group. |
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-Methyl-5-aminoisoquinoline.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to remove any side products.
Oxidation of the Methyl Group
Common Goal: Synthesis of 5-nitroisoquinoline-6-carboxylic acid.
Typical Reagent: Potassium permanganate (KMnO₄).
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction: Presence of starting material. | 1. Insufficient oxidant. 2. Low reaction temperature. | 1. Use a larger excess of KMnO₄. 2. Increase the reaction temperature (reflux). |
| Formation of aldehyde intermediate. | Incomplete oxidation. | Increase reaction time and/or temperature to ensure complete conversion to the carboxylic acid. |
| Ring degradation. | Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time). | Carefully control the reaction temperature and time. Monitor the reaction closely and quench it once the starting material is consumed. |
| Formation of manganese dioxide (MnO₂) complicates work-up. | Inherent byproduct of KMnO₄ oxidation. | After the reaction, quench with a reducing agent (e.g., sodium bisulfite or oxalic acid) to dissolve the MnO₂. Acidify the mixture to precipitate the carboxylic acid. |
-
Preparation: Suspend this compound (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, typically 3-4 eq) in water to the reaction mixture.
-
Heating: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction mixture will turn brown due to the formation of MnO₂.
-
Work-up: Cool the reaction mixture to room temperature and quench the excess KMnO₄ and MnO₂ by adding a saturated solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.
-
Isolation: Acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent can be used for further purification.
Nucleophilic Aromatic Substitution (SNAr)
Common Goal: Substitution of a leaving group (hypothetical, e.g., a halogen at a position activated by the nitro group) with a nucleophile. While this compound itself doesn't have a typical leaving group for SNAr, this information is relevant for derivatives.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or slow reaction. | 1. Poor leaving group. 2. Weak nucleophile. 3. Insufficient activation by the nitro group (if not ortho/para). | 1. Use a better leaving group (F > Cl > Br > I). 2. Use a stronger nucleophile or a higher reaction temperature. 3. Ensure the leaving group is positioned ortho or para to the nitro group for optimal activation. |
| Formation of multiple products. | 1. Reaction at multiple sites. 2. Side reactions of the nucleophile or substrate. | 1. Use milder reaction conditions to improve selectivity. 2. Protect other reactive functional groups in the molecule. |
| Displacement of the nitro group. | The nitro group itself can sometimes act as a leaving group, especially with strong nucleophiles and high temperatures. | Use milder conditions and a less aggressive nucleophile if possible. |
-
Preparation: Dissolve the this compound derivative with a suitable leaving group (1.0 eq) in an aprotic polar solvent like DMSO, DMF, or THF.
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, typically 1.1-2.0 eq). If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required.
-
Heating: Heat the reaction mixture to a temperature appropriate for the specific reaction (can range from room temperature to >100 °C).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water or an aqueous solution to precipitate the product or to allow for extraction.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: During the reduction of the nitro group in this compound, I observe a product with a mass corresponding to the addition of two hydrogens, but it's not the desired amine. What could it be?
A1: You are likely observing the formation of the hydroxylamine intermediate (6-Methyl-5-(hydroxyamino)isoquinoline). This occurs when the reduction is incomplete. To resolve this, you can try increasing the reaction time, hydrogen pressure, or the amount of catalyst. Alternatively, using a different reducing system, such as tin(II) chloride in hydrochloric acid, can sometimes be more effective in achieving complete reduction to the amine.
Q2: I am trying to oxidize the methyl group of this compound to a carboxylic acid using KMnO₄, but the yield is very low and I see a lot of starting material. What can I do?
A2: Low yields in this oxidation are often due to insufficient oxidant or inadequate reaction temperature. The methyl group on the isoquinoline ring can be somewhat deactivated. Try increasing the molar excess of KMnO₄ (up to 4-5 equivalents) and ensure the reaction is heated to a vigorous reflux. Using a co-solvent like pyridine can also help to improve the solubility of the starting material and facilitate the reaction.
Q3: Can the nitro group in this compound be displaced in a nucleophilic aromatic substitution reaction?
A3: Yes, under certain conditions, the nitro group can act as a leaving group in SNAr reactions, especially when attacked by strong nucleophiles at high temperatures. If you are targeting substitution at another position on the ring that has a better leaving group (like a halogen), it is important to use the mildest possible conditions to avoid the undesired displacement of the nitro group.
Q4: What are the expected regioisomers if I perform nitration on 6-methylisoquinoline to synthesize this compound?
A4: The nitration of 6-methylisoquinoline is expected to primarily yield the 5-nitro and 7-nitro isomers. The directing effects of the methyl group (ortho, para-directing) and the ring nitrogen influence the position of nitration. Separation of these isomers can be challenging and typically requires careful column chromatography. To favor the 5-nitro isomer, specific reaction conditions (temperature, nitrating agent) may need to be optimized.
Q5: How can I confirm the identity of my main product and the suspected side products?
A5: A combination of analytical techniques is recommended for structural confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and identify the position of substituents. The chemical shifts and coupling constants of the aromatic protons are particularly informative.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NO₂, -NH₂, -COOH).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the amount of side products.
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 6-Methylisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of 6-methylisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 6-methylisoquinoline, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of the desired nitro-6-methylisoquinoline low?
A1: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure that the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. Another critical factor is the reaction temperature. Nitration is an exothermic reaction, and inadequate temperature control can lead to the formation of byproducts. Maintaining a low temperature, typically between 0-5 °C, is crucial. The purity of the starting material, 6-methylisoquinoline, is also important, as impurities can lead to side reactions. Finally, product loss can occur during the work-up and purification steps.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds. For 6-methylisoquinoline, the primary expected product is 6-methyl-5-nitroisoquinoline, due to the directing effects of the isoquinoline nitrogen and the methyl group. However, other isomers, such as 6-methyl-7-nitroisoquinoline, may also be formed. To enhance the selectivity for the 5-nitro isomer, stringent temperature control is paramount. Higher temperatures can favor the formation of undesired isomers. The rate of addition of the nitrating agent is also critical; a slow, dropwise addition helps to maintain a consistent temperature and minimize localized overheating. The choice of nitrating agent can also influence selectivity. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, alternative nitrating agents might offer better control in some cases.
Q3: My reaction mixture turned dark or formed a tar-like substance. What went wrong?
A3: Charring or tar formation is typically indicative of oxidative degradation of the starting material or product. This is often caused by excessively high reaction temperatures or the use of an overly aggressive nitrating agent. To prevent this, ensure the reaction is maintained at a low temperature (0-5 °C) throughout the addition of the nitrating mixture. If charring persists even at low temperatures, consider using a milder nitrating agent or a more dilute acid solution.
Q4: I am having difficulty isolating the product after quenching the reaction.
A4: If the nitrated product does not precipitate upon pouring the reaction mixture onto ice, it is likely soluble in the acidic aqueous solution. In this scenario, the recommended approach is to neutralize the solution carefully with a base, such as a saturated sodium bicarbonate solution, which should induce precipitation of the product. If the product is an oil or remains in solution even after neutralization, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be performed. Emulsion formation during extraction can be a problem; adding a saturated brine solution can help to break up the emulsion.
Frequently Asked Questions (FAQs)
Q: What is the expected major product of the nitration of 6-methylisoquinoline?
A: Based on the principles of electrophilic aromatic substitution on the isoquinoline ring, the major product is expected to be This compound . The isoquinoline ring is typically nitrated at the 5- and 8-positions under acidic conditions. The electron-donating methyl group at the 6-position further activates the adjacent 5- and 7-positions. The directing effect of the protonated nitrogen in the isoquinoline ring favors substitution at the 5-position over the 7-position.
Q: What is a standard experimental protocol for the nitration of 6-methylisoquinoline?
Q: What are the key safety precautions to take during this reaction?
A: The nitration of aromatic compounds is a potentially hazardous reaction. It is highly exothermic and involves the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture should be prepared and added slowly to the substrate solution while cooling in an ice bath to control the reaction temperature. Quenching the reaction by adding it to ice should also be done carefully.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and comparing the spot of the starting material (6-methylisoquinoline) with the newly formed product spot(s), you can determine when the reaction is complete.
Data Presentation
The following table summarizes typical reaction conditions for the nitration of related quinoline and isoquinoline derivatives, which can serve as a starting point for optimizing the nitration of 6-methylisoquinoline.
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Major Product | Yield (%) | Reference |
| 7-Methylquinoline | fuming HNO₃ / conc. H₂SO₄ | Not specified | Not specified | 7-Methyl-8-nitroquinoline | 99% | [2] |
| 6-Bromoquinoline | conc. HNO₃ / conc. H₂SO₄ | 0 - 5 | 1 - 2 hours | 6-Bromo-5-nitroquinoline | Not specified | [1] |
| Isoquinoline | conc. HNO₃ / conc. H₂SO₄ | Not specified | Not specified | 5-Nitroisoquinoline | Not specified | [3] |
Experimental Protocols
General Protocol for the Nitration of 6-Methylisoquinoline
This protocol is a general guideline based on procedures for similar compounds and should be optimized for specific experimental setups.
Materials:
-
6-Methylisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylisoquinoline (1.0 eq) in concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) and cool the mixture to 0 °C in an ice bath.
-
Nitrating Mixture Preparation: In a separate beaker or flask, carefully and slowly add concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid (e.g., 2-3 mL per mL of nitric acid) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-methylisoquinoline in sulfuric acid via the dropping funnel. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker with stirring.
-
Product Isolation: If the product precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If the product does not precipitate, carefully neutralize the cold aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.
Visualizations
Caption: Experimental workflow for the nitration of 6-methylisoquinoline.
Caption: Troubleshooting logic for optimizing the nitration of 6-methylisoquinoline.
References
overcoming stability issues of 6-Methyl-5-nitroisoquinoline in solution
Welcome to the technical support center for 6-Methyl-5-nitroisoquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered when working with this compound in solution. The following information is curated based on established principles of organic chemistry, knowledge of similar nitroaromatic and isoquinoline compounds, and general best practices in pharmaceutical formulation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change (e.g., turning yellow or brown) over time. What could be the cause?
A1: Color change in solutions of this compound is a common indicator of degradation. Nitroaromatic compounds are susceptible to degradation under various conditions, leading to the formation of colored byproducts. The primary causes for this instability include:
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to be photosensitive.
-
pH-mediated Hydrolysis: The stability of this compound is likely pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the nitro group or other susceptible bonds in the isoquinoline ring system.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Based on the chemical structure, the following degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reduction products can be highly reactive and may lead to the formation of colored impurities.
-
Hydrolysis: Depending on the pH, the nitro group could potentially be displaced by a hydroxyl group.
-
Ring Cleavage: Under harsh conditions (e.g., strong acid/base, high temperature), the isoquinoline ring system itself may undergo cleavage.[1]
-
Photochemical Reactions: Upon absorption of light, the molecule can enter an excited state, leading to various reactions such as hydrogen abstraction or rearrangement.
Q3: What solvents are recommended for preparing solutions of this compound to enhance stability?
A3: The choice of solvent is critical. Here are some general recommendations:
-
Aprotic Solvents: Consider using aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions, as they are less likely to participate in hydrolytic degradation.
-
Protection from Light: Regardless of the solvent, always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Degassed Solvents: To minimize oxidative degradation, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) is recommended.
-
Buffered Aqueous Solutions: If an aqueous solution is necessary, it is crucial to use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range where many organic molecules exhibit maximum stability. The optimal pH should be determined experimentally.
Q4: Are there any general-purpose stabilizers I can add to my this compound solution?
A4: Yes, several types of excipients can be considered to enhance stability:
-
Antioxidants: To mitigate oxidative degradation, the addition of antioxidants can be beneficial. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[2][3][4] The selection and concentration of the antioxidant should be optimized.
-
Chelating Agents: If metal ion-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
-
Scavengers for Reactive Oxygen Species: For photosensitive compounds, quenchers of singlet oxygen or other reactive oxygen species may offer protection.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed by HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid decrease in the main peak area and/or appearance of multiple new peaks shortly after solution preparation. | Unsuitable Solvent or pH: The solvent system may be promoting rapid degradation (e.g., hydrolysis in unbuffered water). | 1. Solvent Selection: Switch to a less reactive solvent. For initial experiments, prepare a stock solution in a high-quality aprotic solvent like ACN or DMSO. 2. pH Control: If an aqueous medium is required, perform a pH-rate profile study to identify the pH of maximum stability. Use appropriate buffers to maintain this pH. 3. Temperature Control: Prepare and store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics. |
| Degradation is observed even in aprotic solvents. | Presence of Impurities: The solvent may contain impurities (e.g., peroxides in ethers, trace acids/bases) that catalyze degradation. | 1. Use High-Purity Solvents: Ensure the use of HPLC-grade or higher purity solvents. 2. Check for Peroxides: If using solvents prone to peroxide formation (e.g., THF, dioxane), test for and remove peroxides before use. |
| Degradation is more pronounced in samples exposed to ambient light. | Photodegradation: The compound is likely sensitive to light. | 1. Light Protection: Prepare and store all solutions in amber glassware or foil-wrapped containers. 2. Minimize Exposure: During experiments, minimize the exposure of the solution to direct light. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable potency or activity of this compound in cell-based or other biological assays. | Degradation in Assay Medium: The compound may be unstable in the aqueous, buffered conditions of the assay medium. | 1. Pre-incubation Stability Test: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Fresh Solution Preparation: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. 3. Modify Assay Conditions: If possible, adjust the pH of the assay medium to a range where the compound is more stable, ensuring the modification does not affect the biological system. |
| Loss of activity over the time course of a long experiment. | Time-dependent Degradation: The compound is degrading during the experiment. | 1. Time-Course Stability Analysis: Analyze the concentration of the compound in the assay medium at different time points to determine its degradation rate. 2. Dosing Regimen: For longer experiments, consider replenishing the compound at set intervals. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and understand the stability characteristics of this compound.[5][6][7]
Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[8][9][10]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water. The choice of acidifier will depend on the desired pH and compatibility with mass spectrometry if used.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying peaks and assessing peak purity. A primary wavelength can be selected based on the UV spectrum of this compound.
-
Method Optimization: Inject the stressed samples generated from the forced degradation study. Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (>1.5) between the parent compound and all degradation products.
Data Presentation
Table 1: Hypothetical pH-Rate Profile Data for this compound Degradation
| pH | Buffer System | Temperature (°C) | Observed First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.05 M HCl | 40 | 0.015 | 46.2 |
| 4.0 | 0.05 M Acetate | 40 | 0.005 | 138.6 |
| 6.0 | 0.05 M Phosphate | 40 | 0.008 | 86.6 |
| 8.0 | 0.05 M Phosphate | 40 | 0.025 | 27.7 |
| 10.0 | 0.05 M Carbonate | 40 | 0.090 | 7.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will need to be determined experimentally.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for stability issues.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biochemistry and Effectiveness of Antioxidants in Food, Fruits, and Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ajrconline.org [ajrconline.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
troubleshooting unexpected results in reactions involving 6-Methyl-5-nitroisoquinoline
Welcome to the technical support center for 6-Methyl-5-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The most common reactions involving this compound are the reduction of the nitro group to an amine and nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group deactivates the ring for electrophilic substitution but activates it for nucleophilic attack.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a nitroaromatic compound and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, avoid inhalation, ingestion, and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I purify crude this compound?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes. Column chromatography on silica gel may also be employed for higher purity.
Troubleshooting Guides
Reduction of the Nitro Group
The reduction of the 5-nitro group to 5-amino-6-methylisoquinoline is a key transformation. However, various issues can arise, leading to low yields or unexpected products.
Problem 1: Incomplete or Slow Reaction
-
Possible Cause: Insufficiently active reducing agent or poor solubility of the starting material.
-
Troubleshooting Steps:
-
Reagent Quality: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. For metal/acid reductions (e.g., SnCl₂/HCl, Fe/HCl), use finely powdered metal to maximize surface area.
-
Solvent Choice: this compound may have limited solubility in some solvents. Consider using a co-solvent system (e.g., ethanol/water) or a solvent in which the starting material is more soluble, such as THF or acetic acid. Protic co-solvents can often enhance the rate of catalytic hydrogenation.[1]
-
Reaction Temperature: While many reductions proceed at room temperature, gentle heating may be required to increase the reaction rate.[1]
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used. For SnCl₂ reductions, 3-5 equivalents are typical.
-
Problem 2: Formation of Side Products (e.g., Hydroxylamines, Nitroso, Azoxy compounds)
-
Possible Cause: The reduction of a nitro group is a stepwise process, and under certain conditions, intermediate species can be isolated or become significant byproducts.[1] The formation of nitroso compounds has been observed in related nitroisoquinoline chemistry.[1]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation and metal/acid combinations are generally effective in achieving complete reduction to the amine.[1] Avoid using lithium aluminum hydride (LiAlH₄) for aromatic nitro reductions, as it can lead to the formation of azo compounds.[2]
-
Reaction Conditions: Ensure thorough mixing and temperature control to prevent localized "hot spots" that might favor the formation of condensation byproducts like azoxy compounds.[1]
-
Work-up Procedure: A careful work-up is crucial. For SnCl₂ reductions, basification is necessary to liberate the free amine from its tin complexes.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 5-position activates the isoquinoline ring for nucleophilic attack, primarily at positions ortho and para to the nitro group.
Problem 1: Low Yield or No Reaction
-
Possible Cause: Insufficiently activated substrate, poor nucleophile, or inappropriate solvent.
-
Troubleshooting Steps:
-
Nucleophile Strength: Use a strong nucleophile. If using an alcohol, consider converting it to the corresponding alkoxide with a strong base (e.g., NaH).
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.
-
Temperature: Heating is often required to drive SNAr reactions to completion.
-
Problem 2: Unexpected Regioisomers
-
Possible Cause: Nucleophilic attack can occur at different positions on the isoquinoline ring, influenced by both electronic and steric factors. For 5-nitroisoquinoline derivatives, attack can occur at positions 4, 6, and 8. The methyl group at position 6 in this compound will sterically hinder attack at that position.
-
Troubleshooting Steps:
-
Reaction Conditions: The regioselectivity of nucleophilic attack can sometimes be influenced by the reaction conditions, such as the solvent and the nature of the nucleophile. In some cases, the presence of water can alter the product distribution in amidation reactions of 5-nitroisoquinoline.[1]
-
Characterization: Carefully characterize the product mixture using techniques like NMR and mass spectrometry to identify the different isomers formed.
-
Problem 3: Formation of a Nitroso byproduct
-
Possible Cause: In some SNAr reactions on nitroarenes, particularly with certain nucleophiles, the nitro group can be transformed into a nitroso group. This has been observed in the amidation of 5-nitroisoquinoline.[1]
-
Troubleshooting Steps:
-
Reaction Conditions: The formation of nitroso compounds can be dependent on the specific nucleophile and reaction conditions. Anhydrous conditions in the amidation of 5-nitroisoquinoline favored the formation of a nitroso derivative.[1]
-
Purification: Nitroso compounds are often colored (typically green or blue), which may be observable during the reaction or work-up. They can often be separated from the desired nitro product by column chromatography.
-
Experimental Protocols
Protocol 1: Reduction of this compound to 6-Methyl-5-aminoisoquinoline using SnCl₂
This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[3]
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4-5 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and carefully add saturated sodium bicarbonate solution with stirring until the aqueous layer is basic (pH > 8).
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Methyl-5-aminoisoquinoline.
-
The product can be further purified by column chromatography or recrystallization.
-
Protocol 2: Catalytic Hydrogenation of this compound
This protocol is based on general procedures for catalytic hydrogenation.[4][5]
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a flask suitable for hydrogenation, add this compound (1.0 eq) and a catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd).
-
Add methanol or ethanol as the solvent.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is suitable for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely. Keep it wet with solvent.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-Methyl-5-aminoisoquinoline.
-
Data Presentation
Table 1: Troubleshooting Summary for Reduction Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst/reagent | Use fresh catalyst/reagent. |
| Poor solubility | Change solvent or use a co-solvent system. | |
| Insufficient stoichiometry | Increase the equivalents of the reducing agent. | |
| Formation of Side Products | Stepwise reduction intermediates | Use a robust reducing system like catalytic hydrogenation or Fe/HCl. |
| (Hydroxylamine, Nitroso) | Ensure complete reaction and careful work-up. |
Table 2: Troubleshooting Summary for SNAr Reactions
| Issue | Potential Cause | Recommended Solution |
| No/Low Reactivity | Weak nucleophile | Use a stronger nucleophile (e.g., alkoxide instead of alcohol). |
| Inappropriate solvent | Use a polar aprotic solvent (e.g., DMSO, DMF). | |
| Formation of Regioisomers | Multiple activated positions | Carefully control reaction conditions and characterize the product mixture. |
| Formation of Nitroso Byproduct | Reaction with the nitro group | Modify reaction conditions (e.g., avoid anhydrous conditions for amidation). |
Visualizations
References
Technical Support Center: Strategies to Avoid Isomer Formation in Synthesis
Welcome to the Technical Support Center for Isomer Control in Chemical Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies to achieve high stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers I should be concerned about during synthesis?
A1: In synthetic chemistry, the two main classes of isomers to consider are constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but different connectivity of atoms. Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. Stereoisomers are further divided into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Controlling the formation of both enantiomers and diastereomers is crucial, particularly in pharmaceutical development, as different isomers can exhibit varied biological activity and toxicity.[1]
Q2: What is the fundamental difference between stereoselective and stereospecific reactions?
A2: A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is formed preferentially.[2] An example is a reaction that produces a racemic mixture but can be influenced to favor one enantiomer. A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product.[2] For instance, a specific starting stereoisomer will yield a specific product stereoisomer.
Q3: How can I determine the isomeric purity of my product?
A3: The most common and reliable methods for determining isomeric purity, especially enantiomeric excess (ee) and diastereomeric ratio (dr), are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3] These techniques use a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with a chiral solvating agent or after derivatization with a chiral reagent to convert enantiomers into diastereomers, which are distinguishable by NMR.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in an Aldol Reaction
Symptoms: You are performing an aldol reaction and obtaining a nearly 1:1 mixture of diastereomers, or the diastereomeric ratio (d.r.) is significantly lower than expected.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the transition states leading to the different diastereomers, resulting in poor selectivity.[5]
-
Incorrect Choice of Lewis Acid or Base: The geometry of the enolate (Z or E) is critical for diastereoselectivity and is influenced by the base and Lewis acid used.[6][7]
-
Solution: Screen different bases and Lewis acids. For example, using a bulky base like lithium diisopropylamide (LDA) often favors the formation of the Z-enolate, which can lead to higher stereocontrol in certain reactions.[6] For Evans aldol reactions, boron or titanium Lewis acids are commonly used to promote the formation of a specific enolate geometry.[8][9]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state.
-
Solution: Experiment with a range of solvents with varying polarities.
-
Problem 2: Poor Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction
Symptoms: Your enantioselective catalytic reaction is producing a product with low enantiomeric excess.
Possible Causes and Solutions:
-
Catalyst Purity and Activity: The chiral catalyst may be impure, degraded, or "poisoned" by impurities in the reagents or solvents.[3]
-
Solution: Ensure the catalyst and ligands are of high purity and handled under appropriate inert conditions if they are sensitive to air or moisture.[3]
-
-
Insufficient Catalyst Loading: A low catalyst loading may allow a non-selective background reaction to compete with the desired catalytic cycle, reducing the overall enantioselectivity.[3]
-
Solution: Optimize the catalyst loading. While minimizing the catalyst is desirable, a certain threshold is necessary for the catalytic pathway to dominate.
-
-
Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time can all impact enantioselectivity.
-
Solution: Systematically screen reaction conditions. Lower temperatures often improve enantioselectivity.[5]
-
Problem 3: Difficulty in Separating Enantiomers by Chiral HPLC
Symptoms: You are unable to achieve baseline separation of enantiomers on a chiral HPLC column.
Possible Causes and Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte.
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.[10]
-
-
Suboptimal Mobile Phase: The composition of the mobile phase (e.g., the type and percentage of alcohol modifier in normal phase) is critical for resolution.
-
Solution: Systematically vary the mobile phase composition. For normal phase chiral separations, small changes in the alcohol modifier (e.g., isopropanol, ethanol) concentration can have a significant impact.
-
-
Temperature Effects: Column temperature can affect the interactions between the analyte and the CSP.
-
Solution: Optimize the column temperature. Both increasing and decreasing the temperature can improve resolution depending on the specific separation.
-
Key Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine
This protocol describes the classical resolution of a racemic amine using an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by crystallization.
Materials:
-
Racemic amine
-
Enantiomerically pure resolving agent (e.g., (+)-tartaric acid)
-
Methanol
-
50% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, heating gently if necessary.[11]
-
Combine the two solutions. The mixture will likely warm up. Allow the solution to cool slowly to room temperature and stand undisturbed for a period (e.g., overnight) to allow for crystallization of one of the diastereomeric salts.[11]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected salt will be enriched in one diastereomer.[11]
-
Regeneration of the Enantiomerically Enriched Amine: Suspend the crystalline salt in water and add 50% sodium hydroxide solution until the salt dissolves completely.[11]
-
Extract the aqueous solution with dichloromethane. The organic layers contain the enantiomerically enriched free amine.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by preparing a derivative for NMR analysis.
Protocol 2: Asymmetric Aldol Reaction Using an Evans Chiral Auxiliary
This protocol outlines a general procedure for a diastereoselective aldol reaction using an Evans oxazolidinone chiral auxiliary.
Materials:
-
Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Acylating agent (e.g., propionyl chloride)
-
Base (e.g., n-butyllithium)
-
Lewis acid (e.g., dibutylboron triflate)
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Acylation of the Auxiliary: Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise, followed by the acylating agent. Allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the N-acylated auxiliary in anhydrous THF and cool to -78 °C. Add dibutylboron triflate followed by a tertiary amine base (e.g., triethylamine) to form the Z-enolate.[9]
-
Aldol Addition: Add the desired aldehyde dropwise to the enolate solution at -78 °C. Stir for several hours at this temperature.[12]
-
Work-up: Quench the reaction with a suitable buffer or saturated aqueous ammonium chloride.[6][12] Extract the product with an organic solvent.
-
Purification and Analysis: Purify the product by column chromatography. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC.[6]
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions (e.g., hydrolysis with lithium hydroxide and hydrogen peroxide) to yield the chiral β-hydroxy acid.[12]
Data Presentation
Table 1: Influence of Reaction Conditions on the Diastereoselectivity of the Diels-Alder Reaction between Cyclopentadiene and Maleic Anhydride [13]
| Temperature (°C) | Reaction Time | Endo Product (Kinetic) (%) | Exo Product (Thermodynamic) (%) | Predominant Control |
| 25 (Room Temp) | Short | >95 | <5 | Kinetic |
| 200 | Long (equilibrium) | ~10 | ~90 | Thermodynamic |
Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions [12]
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 92 | >99:1 |
Visualizations
Caption: Decision tree for selecting a stereocontrol strategy.
Caption: General workflow for using a chiral auxiliary.
Caption: Relationship between kinetic and thermodynamic control.
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
safe handling and storage procedures for 6-Methyl-5-nitroisoquinoline
This guide provides essential safety, handling, and storage information for 6-Methyl-5-nitroisoquinoline, intended for researchers, scientists, and drug development professionals. The following procedures are based on available data for the closely related compound, 6-Methyl-5-nitroquinoline, and should be implemented as a precautionary measure.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the analogous compound 6-Methyl-5-nitroquinoline, this substance is considered hazardous. The primary concerns are:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE is mandatory:
-
Eye Protection : Wear chemical safety goggles or a face shield.[2][3][4]
-
Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[2]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the compound's integrity and ensuring safety:
-
Store in a tightly closed container.[3]
-
The product can be stored at room temperature.[5]
-
The substance should be stored locked up.[3]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[4][6]
Troubleshooting Guide
Scenario 1: Accidental Skin or Eye Contact
-
Issue: The compound comes into contact with skin or eyes.
-
Solution:
-
Skin: Immediately wash the affected area with plenty of soap and water.[4][7] If skin irritation occurs, seek medical attention.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
Eyes: Immediately rinse with water for several minutes.[3][4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3][4] Seek immediate medical attention.[3]
-
Scenario 2: Accidental Inhalation or Ingestion
-
Issue: The compound is inhaled or swallowed.
-
Solution:
Scenario 3: A Spill Occurs in the Laboratory
-
Issue: The solid compound is spilled.
-
Solution:
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | Room Temperature | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4][6] |
References
- 1. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-メチル-5-ニトロキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
column chromatography protocols for purifying 6-Methyl-5-nitroisoquinoline
Technical Support Center: Purification of 6-Methyl-5-nitroisoquinoline
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the purification of this compound using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the purification of nitroaromatic and heterocyclic compounds like this compound is silica gel (60-120 mesh or 230-400 mesh for flash chromatography).[1] For analytical or preparative High-Performance Liquid Chromatography (HPLC), a reverse-phase C18 column is also a viable option.[2][3]
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical for good separation.[4] For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a moderately polar solvent like ethyl acetate or diethyl ether.[1][5] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[6]
Q3: Can this compound degrade on the column?
A3: Nitro-aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6][7][8] If you observe streaking on TLC or low recovery from the column, consider using deactivated (base-washed) silica gel or an alternative stationary phase like alumina.[6][8]
Q4: What is the difference between dry loading and wet loading my sample?
A4: Wet loading involves dissolving your sample in a minimal amount of the initial mobile phase and carefully adding it to the top of the column.[9][10] Dry loading is preferred when your compound has poor solubility in the eluent.[9] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[9][11]
Q5: How can I monitor the separation during the chromatography process?
A5: Separation is monitored by collecting fractions and analyzing them using TLC.[11][12] Fractions containing the same compound (as determined by their Rf values on the TLC plate) are then combined.[11]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography with silica gel.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexanes, Ethyl Acetate)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
2. Mobile Phase Selection:
-
Develop a solvent system using TLC. Screen various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate).
-
Aim for an Rf value of 0.2-0.4 for this compound, with good separation from any impurities.
3. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[13]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[13]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[13]
-
Once the silica has settled, add a thin protective layer of sand on top.[13]
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude sample) and mix.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[9]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin elution at a steady rate.
-
Collect fractions of a consistent volume in numbered test tubes.[14]
-
If using a gradient elution, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.[13]
6. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Example Solvent Systems for Purification of Nitro-Aromatic Compounds on Silica Gel
| Compound Type | Stationary Phase | Mobile Phase System | Ratio (v/v) | Reference |
| Nitroisoquinoline Derivative | Silica Gel | Dichloromethane / Diethyl Ether | Gradient from 9:1 to 6:1 | [5] |
| Nitro-aromatic Compound | Silica Gel | n-Hexane / Ethyl Acetate | Isocratic or Gradient | [1] |
| Nitroaldol Product | Silica Gel (base-washed) | Hexane / Diethyl Ether | Varies | [8] |
| General Heterocycle | Silica Gel | n-Hexane / Ethyl Acetate | Gradient from 92:8 to 70:30 | [1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate mobile phase polarity.- Column was not packed properly.[15] | - Optimize the solvent system using TLC to achieve better separation between spots.- Repack the column carefully, ensuring no cracks or channels form. |
| Compound Stuck on Column / No Elution | - Mobile phase is not polar enough.- Compound may have decomposed on the silica.[6] | - Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol).[15]- Test compound stability on a TLC plate.[6] If unstable, consider using deactivated silica or alumina. |
| Cracked or Channeled Silica Bed | - The column ran dry.- Heat generated from solvent adsorption.[15] | - Always keep the silica bed covered with solvent.- Pack the column using a slurry method to ensure proper heat dissipation. |
| Low Product Recovery | - Compound is too soluble in the mobile phase and eluted quickly.- Compound degradation on the column.- Incomplete elution. | - Start with a less polar solvent system.- Check for stability issues (see above).- After collecting the main fractions, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining compound. |
| Streaking of Bands on the Column | - Sample is overloaded.- Compound is not sufficiently soluble in the mobile phase. | - Use a larger column or reduce the amount of sample loaded.- Consider a different mobile phase system in which the compound is more soluble. |
Visualizations
Caption: Workflow for purifying this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of Synthesized 6-Methyl-5-nitroisoquinoline by NMR: A Comparison Guide
Predicted and Comparative NMR Data
The expected ¹H and ¹³C NMR chemical shifts for 6-Methyl-5-nitroisoquinoline can be estimated by considering the substituent effects of the methyl and nitro groups on the isoquinoline core. The nitro group (-NO₂) is a strong electron-withdrawing group and will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the methyl group (-CH₃) is a weak electron-donating group and will cause a slight shielding effect (upfield shift) on nearby nuclei.
For comparison, we will use the known NMR data for the parent compound, 5-nitroisoquinoline, and the related compound, 6-methylquinoline.
Data Presentation: ¹H and ¹³C NMR Chemical Shift Comparison
| Position | Predicted ¹H Shift (ppm) for this compound | Reference ¹H Shift (ppm) for 5-Nitroisoquinoline[1] | Reference ¹H Shift (ppm) for 6-Methylquinoline[2] | Predicted ¹³C Shift (ppm) for this compound |
| H-1 | ~ 9.4 | 9.39 | - | ~ 152 |
| H-3 | ~ 8.6 | 8.75 | - | ~ 143 |
| H-4 | ~ 8.5 | 8.46 | - | ~ 120 |
| H-7 | ~ 7.8 | 7.72 | 7.55 | ~ 128 |
| H-8 | ~ 8.4 | 8.36 | 8.00 | ~ 130 |
| CH₃ | ~ 2.6 | - | 2.52 | ~ 20 |
| C-1 | - | - | - | ~ 152.5 |
| C-3 | - | - | - | ~ 143.5 |
| C-4 | - | - | - | ~ 120.5 |
| C-4a | - | - | - | ~ 128.0 |
| C-5 | - | - | - | ~ 148.0 |
| C-6 | - | - | - | ~ 138.0 |
| C-7 | - | - | - | ~ 128.5 |
| C-8 | - | - | - | ~ 130.5 |
| C-8a | - | - | - | ~ 127.0 |
| CH₃ | - | - | - | ~ 20.5 |
Note: Predicted values are estimates based on additive substituent effects and analysis of similar structures. Actual experimental values may vary.
Experimental Protocols
To validate the structure of a newly synthesized batch of this compound, the following experimental protocol for NMR analysis should be followed.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized, purified, and dried compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (singlets, doublets, etc.) in the ¹H spectrum to deduce the connectivity of the protons.
-
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the synthesized structure using the obtained NMR data.
By comparing the experimental NMR data of the synthesized product with the predicted values and the data from known analogs, researchers can confidently confirm or reject the proposed structure of this compound. Discrepancies may suggest the formation of an isomer or an unexpected side product, prompting further investigation.
References
A Comparative Guide to the Biological Activities of 6-Methyl-5-nitroisoquinoline and its Amino Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 6-Methyl-5-nitroisoquinoline and its corresponding amino derivative, 5-amino-6-methylisoquinoline. Direct experimental data comparing these two specific molecules is limited in publicly available literature. Therefore, this guide extrapolates their potential biological profiles based on studies of structurally related nitroisoquinoline and aminoisoquinoline derivatives. The information presented herein is intended to inform and guide future research into these compounds.
Introduction
The isoquinoline scaffold is a key structural motif in a multitude of biologically active compounds. The functionalization of this core structure, for instance with nitro or amino groups, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Generally, nitroaromatic compounds are known for their potential as anticancer and antimicrobial agents, often through mechanisms involving bioreduction to reactive nitrogen species. Conversely, amino-substituted heterocycles are prevalent in a wide range of pharmaceuticals, exhibiting diverse pharmacological activities.
This guide will explore the anticipated biological activities of this compound and 5-amino-6-methylisoquinoline, focusing on potential anticancer and antimicrobial properties.
Data Presentation: Comparative Biological Activities
The following table summarizes the biological activities and available quantitative data for representative nitro- and amino-isoquinoline derivatives to infer the potential activities of this compound and 5-amino-6-methylisoquinoline.
| Compound Class | Potential Biological Activity | Target/Mechanism of Action | Quantitative Data (for related compounds) | Reference |
| Nitroisoquinoline Derivatives | Anticancer | Topoisomerase I Inhibition | IC50: Low nanomolar to micromolar range for nitrated indenoisoquinolines. | [1] |
| PARP Inhibition | Under investigation. | [1] | ||
| Antimicrobial | Generation of reactive nitrogen species | MIC: 5.26–84.14 μM for Nitroxoline (an 8-hydroxy-5-nitroquinoline) against various bacteria. | [2] | |
| Aminoisoquinoline Derivatives | Anticancer | PARP-1 Inhibition | 5-Aminoisoquinoline is a known PARP-1 inhibitor. IC50 values for various PARP inhibitors are in the nanomolar range. | [3] |
| Antimicrobial | Various | MIC: 4–16 µg/mL for some novel alkynyl isoquinolines against Gram-positive bacteria. | [4] |
Mandatory Visualization
Experimental Workflow: Anticancer Activity (MTT Assay)
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Signaling Pathway: Topoisomerase I Inhibition
Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.
Experimental Protocols
Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[5][6]
1. Cell Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated overnight to allow cell attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (this compound and 5-amino-6-methylisoquinoline) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are prepared in culture medium.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent alone.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After incubation, the treatment medium is removed.
-
A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into formazan crystals.[5]
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
1. Preparation of Compounds and Inoculum:
-
Stock solutions of the test compounds are prepared and sterilized.
-
A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[10]
2. Assay Setup:
-
In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in a suitable broth medium.[9]
-
Each well is then inoculated with the standardized microbial suspension.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
3. Incubation:
-
The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[10]
4. Determination of MIC:
-
After incubation, the plates are examined visually for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay [protocols.io]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of 6-Methyl-5-nitroisoquinoline via HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control and experimental validity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 6-Methyl-5-nitroisoquinoline, a key intermediate in various synthetic pathways. The following sections present detailed experimental protocols, comparative data, and workflow visualizations to aid in selecting the most appropriate analytical method.
Comparison of Analytical Methods
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[1] The table below offers a comparative overview of HPLC with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile analytes. | Provides structural confirmation and quantification of the primary compound and impurities with unique NMR signals.[2] |
| Resolution | High resolution, capable of separating closely related impurities.[1] | Very high resolution for volatile compounds. | Resolution depends on the magnetic field strength and the complexity of the sample mixture. |
| Quantification | Highly quantitative with excellent accuracy and precision using external or internal standards.[1] | Quantitative with appropriate calibration, offering high sensitivity. | Highly accurate and precise, as it can be a primary ratio method of measurement. |
| Throughput | Moderate to high, especially with the use of autosamplers.[1] | Moderate throughput. | Lower throughput, as each sample requires a specific acquisition time. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility. | Dissolution in a deuterated solvent. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment of this compound
This proposed method is based on established protocols for similar nitroaromatic and isoquinoline derivatives.[3][4]
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, a reversed-phase column, a column oven, and an autosampler.[1]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[3][5] Alternative columns include C18 or Phenyl-Hexyl for separating nitroaromatic compounds.[6]
-
Data Acquisition: Chromatography data software.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid.[3][7] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[3][4]
-
Elution: Isocratic or gradient elution can be employed for optimal separation. A suggested starting point is an isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% acid.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
A standard GC-MS system with a capillary column and an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent with a known purity (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified internal standard with a known concentration and purity (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard quantitative 1H NMR pulse sequence with a sufficient relaxation delay.
-
Data Processing: Integration of the signals corresponding to the analyte and the internal standard.
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent and ensure complete dissolution.
Data Presentation
The following table summarizes representative data that could be obtained from the purity analysis of a this compound sample using the described methods.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 99.5 | 99.4 | 99.6 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time per Sample | 15-30 minutes | 20-40 minutes | 10-20 minutes |
| Identified Impurities | Based on retention time comparison with known standards. | Structural elucidation based on mass fragmentation patterns. | Structural information on impurities if signals are resolved. |
Visualizations
The diagrams below illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. 6-Methyl-5-nitroquinoline | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Nitroisoquinoline Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is critical for the rational design of novel therapeutics. This guide provides a comparative overview of the cytotoxic effects of different nitroisoquinoline isomers, synthesizing available experimental data to elucidate their structure-activity relationships.
The position of the nitro group on the isoquinoline scaffold significantly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets and overall cytotoxic profile. While comprehensive, direct comparative studies across all nitroisoquinoline isomers are limited, this guide consolidates existing data on key isomers and related derivatives to offer insights into their differential effects on cancer cell viability.
Comparative Cytotoxicity Data
The cytotoxic potential of nitroisoquinoline derivatives has been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The data suggests that the placement of the nitro group influences not only the potency but also the selectivity of these compounds.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (NQ) | Various human cancer cell lines | Not explicitly provided, but demonstrated cytotoxic activity | [2] |
| Isoquinoline Derivative | HER2-positive breast cancer cells (SKBR3) | Exhibited superior inhibitory activity compared to its quinoline counterpart | [3] |
| Sanguinarine (an isoquinoline alkaloid) | Various cancer cell lines | 0.11–0.54 µg/mL | [4] |
| Chelerythrine (an isoquinoline alkaloid) | Various cancer cell lines | 0.14 to 0.46 µg/mL | [4] |
Experimental Protocols
The following is a detailed methodology for a common assay used to assess the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds.[5]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, Caco-2, MCF-7, MDA-MB-231) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.[6][7]
-
The cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6]
2. Compound Treatment:
-
The nitroisoquinoline isomers or their derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
The stock solutions are then diluted to various concentrations in the cell culture medium.
-
The medium in the 96-well plates is replaced with the medium containing the different concentrations of the test compounds.
-
The cells are incubated with the compounds for a specific period, typically 24 to 72 hours.[7]
3. MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a further 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solvent like DMSO is added to each well to dissolve the formazan crystals.[6]
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[6]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.[6]
-
The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6][8]
Signaling Pathways in Nitroisoquinoline-Induced Cytotoxicity
The cytotoxic effects of nitroisoquinoline derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] One of the primary mechanisms of action for many nitroaromatic compounds involves the induction of cellular stress and subsequent programmed cell death.
Induction of Apoptosis
Several studies suggest that isoquinoline derivatives induce apoptosis as a key mechanism of their anticancer activity.[9][10] Apoptosis is a regulated process of cell death that can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
The following diagram illustrates a simplified workflow for assessing apoptosis induction by nitroisoquinoline isomers.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response pathway.[5] Inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, making it a validated target in cancer therapy.[2] While extensive quantitative data for nitroisoquinolines as PARP inhibitors is still emerging, the broader class of isoquinoline-based compounds has shown promise in this area.[5] The substitution pattern on the isoquinoline ring, including the position of the nitro group, is expected to play a significant role in the molecule's ability to engage with the PARP-1 active site.
The diagram below illustrates the role of PARP-1 in DNA repair and how its inhibition by compounds like nitroisoquinoline isomers can lead to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Calculations and Experimental Findings for 6-Methyl-5-nitroisoquinoline and Related Nitro-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical data obtained from Density Functional Theory (DFT) calculations and experimental findings for 6-Methyl-5-nitroisoquinoline and its close structural analogs. Due to the limited availability of published data specifically for this compound, this guide draws upon information from related nitro-substituted isoquinoline and quinoline derivatives to offer a foundational understanding and a methodological framework for researchers in drug development and computational chemistry.
Theoretical and Experimental Methodologies
A combined theoretical and experimental approach is crucial for the comprehensive understanding of the physicochemical properties and reactivity of novel compounds like this compound. DFT calculations provide insights into molecular geometry, electronic structure, and spectroscopic properties, which can then be validated and complemented by experimental data.
Density Functional Theory (DFT) Calculations
DFT has become a important tool in computational chemistry for predicting the properties of molecules. A typical workflow for DFT calculations on a molecule like this compound would involve:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Common functional/basis set combinations for this purpose include B3LYP/6-311++G(d,p).
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated. These properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions.
-
Spectroscopic Predictions: DFT can be used to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice.
Experimental Characterization
Experimental validation is essential to confirm the theoretical predictions. Key experimental techniques include:
-
Synthesis: The synthesis of this compound would likely involve the nitration of 6-methylisoquinoline. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule in the solid state, which can be directly compared with the DFT-optimized geometry.
-
Melting Point and Elemental Analysis: These are fundamental techniques for assessing the purity and confirming the elemental composition of the synthesized compound.
Comparative Data Analysis
The following tables present a comparison of available experimental data for related compounds and representative theoretical values that would be expected for this compound based on DFT calculations of similar structures.
Physicochemical Properties
| Property | 6-Methyl-5-nitroquinoline (Experimental) | 5-Nitroisoquinoline (Experimental) | This compound (Expected Theoretical) |
| Molecular Formula | C₁₀H₈N₂O₂[1] | C₉H₆N₂O₂[2] | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [1] | 174.16 g/mol [2] | 188.18 g/mol |
| Melting Point (°C) | 116-120 | 106-109[2] | N/A |
Spectroscopic Data Comparison
| Spectroscopic Data | 6-Methyl-5-nitroquinoline (Experimental) | 5-Nitroisoquinoline (Experimental ¹H NMR) | This compound (Expected Theoretical) |
| ¹H NMR (ppm) | Data not fully available. A spectrum is present in PubChem but without detailed assignments.[1] | δ 9.40 (s, 1H), 8.76 (d, 1H), 8.56 (d, 1H), 8.51 (d, 1H), 8.31 (d, 1H), 7.75 (t, 1H)[3] | Aromatic protons expected in the range of 7.5-9.5 ppm. A singlet for the methyl group is expected around 2.5-3.0 ppm. |
| ¹³C NMR (ppm) | No data available. | No data available. | Aromatic carbons expected in the range of 120-155 ppm. The methyl carbon is expected around 20-25 ppm. |
| IR (cm⁻¹) | Key peaks expected for C-H stretching (aromatic ~3000-3100), C=C and C=N stretching (~1400-1600), and strong asymmetric and symmetric NO₂ stretching (~1500-1550 and ~1330-1370). An FTIR spectrum is available on PubChem.[1] | N/A | Similar to experimental, with specific frequencies predictable by DFT. |
| UV-Vis (λmax, nm) | No data available. | No data available. | Expected to have multiple absorption bands in the UV-Vis region due to π-π* and n-π* transitions, typical for aromatic nitro compounds. |
Logical Relationship between DFT and Experiment
The validation of theoretical findings with experimental data is a cornerstone of modern chemical research. The diagram below illustrates the cyclical and complementary relationship between DFT calculations and experimental work.
Conclusion and Future Directions
While a comprehensive, direct comparison for this compound is currently limited by the lack of published experimental data for this specific molecule, this guide provides a robust framework for its future investigation. The presented methodologies for both DFT calculations and experimental characterization, along with comparative data from closely related analogs, offer a valuable starting point for researchers.
Future work should focus on the synthesis and full spectroscopic characterization of this compound. The resulting experimental data will be invaluable for validating and refining the theoretical models, leading to a deeper understanding of its structure-property relationships. Such studies are essential for the rational design of new therapeutic agents and other advanced materials.
References
Benchmarking Synthetic Strategies for 6-Methyl-5-nitroisoquinoline: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of two plausible synthetic routes to 6-Methyl-5-nitroisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry. As no direct established synthesis for this specific molecule is readily available in published literature, this comparison is based on established and reliable organic chemistry transformations applied to analogous systems. We will compare a "build-then-nitrate" strategy with a "pre-nitrated precursor" approach.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Synthesis via 6-Methylisoquinoline and Subsequent Nitration | Route B: Synthesis from 4-Methyl-3-nitrobenzaldehyde |
| Starting Materials | 4-methylbenzaldehyde, 2,2-diethoxyethylamine, Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Methyl-3-nitrobenzaldehyde, 2,2-diethoxyethylamine |
| Key Reactions | Pomeranz-Fritsch reaction, Electrophilic Aromatic Nitration | Pomeranz-Fritsch reaction |
| Number of Steps | 2 | 1 (from commercially available nitro-precursor) |
| Estimated Overall Yield | Moderate (potential for lower yield in nitration step due to regioselectivity) | Potentially higher (avoids regioselectivity issues in the final step) |
| Key Challenges | - Controlling regioselectivity of the nitration to favor the 5-position over other positions (e.g., 8-position). The methyl group at C6 is an ortho-, para-director, which would activate the 5- and 7-positions for electrophilic substitution. The pyridine ring is deactivating, especially under acidic nitrating conditions where it will be protonated. The interplay of these electronic effects makes the outcome uncertain without experimental data. - Potential for di-nitration or oxidation side products. | - Availability and cost of the starting material, 4-methyl-3-nitrobenzaldehyde. - The electron-withdrawing nitro group might deactivate the benzene ring, potentially requiring harsher conditions for the Pomeranz-Fritsch cyclization. |
| Purification Strategy | Chromatographic separation of regioisomers may be required after the nitration step. | Standard chromatographic purification of the final product. |
Experimental Protocols
Route A: Synthesis via 6-Methylisoquinoline and Subsequent Nitration
Step 1: Synthesis of 6-Methylisoquinoline via Pomeranz-Fritsch Reaction
This procedure is adapted from the general Pomeranz-Fritsch synthesis of isoquinolines.
-
Formation of the Schiff Base: In a round-bottom flask equipped with a Dean-Stark apparatus, 4-methylbenzaldehyde (1.0 eq.) and 2,2-diethoxyethylamine (1.1 eq.) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed until the theoretical amount of water is collected. The solvent is then removed under reduced pressure to yield the crude Schiff base.
-
Cyclization: The crude Schiff base is added dropwise to a stirred solution of concentrated sulfuric acid at 0 °C. The reaction mixture is then slowly warmed to room temperature and heated to 80-100 °C for several hours.
-
Work-up and Purification: The reaction mixture is cooled, poured onto ice, and neutralized with a concentrated aqueous solution of sodium hydroxide. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-methylisoquinoline.
Step 2: Nitration of 6-Methylisoquinoline
This protocol is based on standard nitration procedures for aromatic compounds.
-
Nitration: To a stirred solution of 6-methylisoquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise. The reaction temperature is maintained below 5 °C.
-
Monitoring and Work-up: The reaction is stirred at 0-5 °C for a specified time, with progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is poured onto crushed ice and carefully neutralized with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extraction and Purification: The resulting precipitate is collected by filtration or the aqueous solution is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product, likely a mixture of this compound and 6-methyl-8-nitroisoquinoline, is purified by column chromatography to isolate the desired 5-nitro isomer.
Route B: Synthesis from 4-Methyl-3-nitrobenzaldehyde via Pomeranz-Fritsch Reaction
This route utilizes a commercially available starting material where the nitro group is already in the desired relative position.
-
Formation of the Schiff Base: 4-Methyl-3-nitrobenzaldehyde (1.0 eq.) and 2,2-diethoxyethylamine (1.1 eq.) are reacted in toluene with a catalytic amount of p-toluenesulfonic acid under reflux with a Dean-Stark trap, as described in Route A, Step 1.
-
Cyclization: The resulting crude Schiff base is cyclized using concentrated sulfuric acid, following a similar procedure to Route A, Step 1. Due to the deactivating effect of the nitro group, the reaction may require higher temperatures or longer reaction times.
-
Work-up and Purification: The work-up and purification procedure is analogous to that of the Pomeranz-Fritsch reaction in Route A, yielding the final product, this compound.
Mandatory Visualization
Caption: Comparison of two synthetic routes to this compound.
Caption: Experimental workflow for Route A.
Caption: Experimental workflow for Route B.
In Vitro Assay to Confirm the Biological Target of 6-Methyl-5-nitroisoquinoline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro validation of 6-Methyl-5-nitroisoquinoline's biological target. Based on the chemical scaffold, a putative target is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a validated target in oncology.
This guide outlines a robust in vitro assay to determine the inhibitory activity of this compound against EGFR and compares its potential efficacy against established inhibitors. The following sections detail the experimental protocol, present comparative data with known EGFR inhibitors, and visualize the relevant biological pathway and experimental workflow.
Comparative Analysis of EGFR Inhibitors
To objectively evaluate the potential of this compound as an EGFR inhibitor, its half-maximal inhibitory concentration (IC50) should be determined and compared against well-characterized, clinically relevant EGFR inhibitors. The table below presents IC50 values for established EGFR inhibitors against the wild-type EGFR kinase, providing a benchmark for interpreting the experimental results for this compound.
| Compound | IC50 (nM) for Wild-Type EGFR |
| This compound | To Be Determined |
| Gefitinib | 2 - 37 |
| Erlotinib | 2 - 20 |
| Lapatinib | 10.8 |
Note: The IC50 values for the reference compounds are sourced from various publications and may vary depending on the specific assay conditions.
Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based kinase assay to measure the inhibition of EGFR by this compound. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
This compound (and other test compounds)
-
Gefitinib or Erlotinib (as positive controls)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and control inhibitors (e.g., Gefitinib, Erlotinib) in the kinase reaction buffer. A typical starting concentration range would be from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the test compounds.
-
Reaction Setup:
-
Add 5 µL of the diluted compounds or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR kinase and the peptide substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for EGFR.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the EGFR signaling pathway and the workflow of the kinase inhibition assay.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: Workflow for the EGFR kinase inhibition assay.
structure-activity relationship (SAR) studies of 6-Methyl-5-nitroisoquinoline analogs
A detailed examination of the structure-activity relationship (SAR) of 6-methyl-5-nitroisoquinoline analogs reveals critical insights for the development of novel cytotoxic agents. This guide provides a comparative analysis of the anti-cancer activity of structurally related quinoline derivatives, outlines the experimental protocols used for their evaluation, and visualizes a key signaling pathway implicated in their mechanism of action.
Structure-Activity Relationship and Cytotoxicity
A study on the cytotoxic effects of a series of quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells highlights the importance of the nitro group and other substitutions on the quinoline core. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds. The data underscores a trend where the introduction and modification of functional groups on the 7-methyl-8-nitroquinoline scaffold, an analog to this compound, directly impacts cytotoxic efficacy.
| Compound ID | Structure | Modification from Parent Scaffold (7-methyl-8-nitroquinoline) | IC50 (µM) against Caco-2 cells |
| A+B | Mixture of 7-methylquinoline and 5-methylquinoline | Removal of nitro group | 2.62 |
| C | 7-methyl-8-nitro-quinoline | Parent scaffold | 1.87 |
| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Addition of a dimethylaminoethenyl group at position 7 | 0.93 |
| E | 8-nitro-7-quinolinecarbaldehyde | Oxidation of the methyl group at position 7 to an aldehyde | 0.53 |
| F | 8-Amino-7-quinolinecarbaldehyde | Reduction of the nitro group to an amine | 1.14 |
Data sourced from Hami Z, Zibaseresht R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med. 2017;5(4):e58194.
The results indicate that the presence of the nitro group is crucial for enhanced cytotoxicity, as evidenced by the higher IC50 value of the mixture lacking this group (A+B) compared to the nitro-containing analogs. Further functionalization of the methyl group at position 7, such as the addition of a dimethylaminoethenyl group (D) or its oxidation to an aldehyde (E), leads to a significant increase in cytotoxic activity, with compound E being the most potent in this series. Interestingly, the reduction of the nitro group to an amine (F) results in a decrease in activity compared to the aldehyde (E), suggesting that the electron-withdrawing properties of the nitro group are important for the compound's anticancer effects.
Experimental Protocols
The evaluation of the cytotoxic activity of these isoquinoline and quinoline analogs is primarily conducted using the MTT assay. This colorimetric assay assesses the metabolic activity of cells and serves as an indicator of cell viability.
MTT Cell Viability Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., Caco-2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in dimethyl sulfoxide, DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours. A control group is treated with DMSO alone.
-
MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined from the dose-response curves.[1][2][3][4][5][6]
Mechanism of Action: Signaling Pathway
Isoquinoline and quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell survival and proliferation.[1][7][8] One such critical pathway is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[1][9][10][11][12][13] Inhibition of this pathway can lead to the suppression of tumor growth.
Caption: PI3K/Akt signaling pathway and the inhibitory action of isoquinoline analogs.
The diagram illustrates how growth factor signaling activates PI3K, leading to the activation of Akt. Akt, a central node in this pathway, promotes cell proliferation and survival by activating mTOR and inhibiting pro-apoptotic proteins like Bad. Many isoquinoline-based compounds are being investigated as inhibitors of PI3K, thereby blocking this pro-survival signaling and promoting apoptosis in cancer cells.[1][9][10][11][12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 6-Methyl-5-nitroisoquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Methyl-5-nitroisoquinoline, a key intermediate in various synthetic processes, is critical for ensuring product quality, purity, and consistency. The selection of a suitable analytical method is paramount and often requires a thorough evaluation of different techniques. This guide provides a comparative analysis of two common and powerful analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of this compound. This comparison is based on established protocols for structurally similar nitroaromatic and quinoline derivatives, providing a robust framework for method development and cross-validation.
Data Presentation: A Head-to-Head Comparison
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on specific requirements such as sample matrix, desired sensitivity, and the potential need to separate it from impurities. The following table summarizes the expected performance characteristics of these two methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1] | Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2] |
| Selectivity/Specificity | High; capable of separating this compound from structurally similar impurities and degradation products.[1] | Very high; mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[2] |
| Linearity (r²) | Typically > 0.999[3] | Typically > 0.997[4] |
| Limit of Detection (LOD) | ng/mL range[1] | pg to ng/mL range[3][4] |
| Limit of Quantitation (LOQ) | ng/mL range[1] | pg to ng/mL range[4] |
| Accuracy (Recovery) | 98% - 108%[3] | 90% - 110%[4] |
| Precision (RSD) | < 2%[3] | < 15%[4] |
| Throughput | High, with potential for automation.[3] | Moderate, may require more extensive sample preparation and derivatization.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a typical approach for quantification.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio is a common starting point.[5] Gradient elution may be required for complex samples.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around its λmax).[1]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on established procedures for the analysis of halogenated and nitroaromatic quinoline compounds.[5]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[5]
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 250°C.[5]
-
Oven Temperature Program: An initial temperature of 150°C, held for 1 minute, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes. This program should be optimized for the specific analyte and system.
-
Injection Mode: Splitless injection for trace analysis.[6]
-
Injection Volume: 1 µL.[5]
-
MS Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Range: m/z 50-300. For enhanced sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, targeting the molecular ion and characteristic fragment ions of this compound.[3]
Mandatory Visualization
To facilitate a clear understanding of the cross-validation process, the following diagram illustrates the workflow and logical relationships involved in comparing the HPLC-UV and GC-MS methods.
References
Safety Operating Guide
Safe Disposal of 6-Methyl-5-nitroisoquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of 6-Methyl-5-nitroisoquinoline, a compound requiring careful management due to its hazardous properties.
I. Compound Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Melting Point | 116-120 °C | [2] |
| Form | Solid | [2] |
II. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.
GHS Hazard Classifications: [1][2]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety guidelines for appropriate decontamination agents for nitroaromatic compounds), followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be placed in a sealed, labeled hazardous waste container for proper disposal.
IV. Proper Disposal Procedures
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. As a hazardous chemical, it cannot be disposed of in standard laboratory trash or down the drain.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
-
Provide the disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
-
Note: Chemical neutralization or treatment of this compound in the laboratory is not recommended without a validated and approved protocol from your institution's safety office, as it may produce other hazardous substances or create unsafe conditions.
V. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Methyl-5-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 6-Methyl-5-nitroisoquinoline. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic and isoquinoline compounds.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed, causes skin irritation, is capable of causing serious eye damage, and may cause respiratory irritation.[1] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times to protect against splashes.[2] A face shield is required for activities with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for splash protection.[3] Always inspect gloves for integrity before each use and change them immediately if contaminated. For prolonged or immersive contact, consult glove manufacturer data for breakthrough times. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental skin contact.[2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter is required if working outside of a fume hood or if dust or aerosols are generated.[4] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested.[2]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use anti-static weighing paper or a contained weighing system to prevent dispersal of the powder.
-
Avoid the formation of dust during handling.[3]
3. During the Experiment:
-
Keep all containers with this compound clearly and accurately labeled.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]
Spill Management Protocol
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated; if the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4] For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing this chemical in separate, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[2][4] One approved method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[4][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
